Proxazole
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-4-15(14-10-8-7-9-11-14)17-18-16(21-19-17)12-13-20(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTAWOVKGWWERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859261 | |
| Record name | Proxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5696-09-3, 31363-08-3, 31363-09-4, 31363-10-7 | |
| Record name | Proxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5696-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proxazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005696093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Oxadiazole, 5-(2-(diethylamino)ethyl)-3-(alpha-ethylbenzyl)-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proxazole, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proxazole, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proxazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13819 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Proxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD72T13M0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROXAZOLE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64JY9AH7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROXAZOLE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MRD2SLE7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Proxazole: A Technical Guide to the 1,2,4-Oxadiazole Derivative in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxazole, chemically identified as N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine, is a notable derivative of the 1,2,4-oxadiazole heterocyclic ring system.[1][2] This compound has garnered attention in the pharmaceutical field for its trifecta of therapeutic properties: anti-inflammatory, analgesic, and smooth muscle relaxant effects.[2][3] Primarily indicated for functional gastrointestinal disorders, this compound's multifaceted pharmacological profile presents a compelling case for its study and potential application in a broader range of therapeutic areas.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, available data, and experimental considerations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
| Molecular Formula | C₁₇H₂₅N₃O | |
| Molar Mass | 287.407 g/mol | |
| CAS Number | 5696-09-3 |
Synthesis of this compound
Experimental Protocol: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.
-
Amidoxime Formation:
-
React the starting nitrile (2-phenylpentanenitrile) with hydroxylamine in the presence of a suitable base (e.g., sodium bicarbonate or potassium carbonate) in a solvent such as ethanol or methanol.
-
The reaction is typically stirred at room temperature or gentle heat for several hours to overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product, an amidoxime (2-phenylpentanamidoxime), is isolated by removal of the solvent and purified, often by recrystallization.
-
-
Cyclization:
-
The amidoxime intermediate is then reacted with a derivative of 3-(diethylamino)propanoic acid, such as its acyl chloride, in an appropriate solvent (e.g., pyridine, dioxane, or DMF).
-
The reaction mixture is typically heated to facilitate the cyclization and dehydration, leading to the formation of the 1,2,4-oxadiazole ring.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is worked up by extraction and washing.
-
The final product, this compound, is purified using techniques such as column chromatography.
-
Pharmacological Properties and Mechanism of Action
This compound exhibits a unique combination of anti-inflammatory, analgesic, and smooth muscle relaxant properties.
Smooth Muscle Relaxant Activity: A Papaverine-Like Mechanism
The spasmolytic effect of this compound is described as "papaverine-like". Papaverine is a known non-specific phosphodiesterase (PDE) inhibitor. By inhibiting PDEs, papaverine leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn activates protein kinases that phosphorylate various downstream targets, ultimately resulting in smooth muscle relaxation. It is highly probable that this compound shares this mechanism of action.
Anti-inflammatory and Analgesic Activities
The precise signaling pathways for this compound's anti-inflammatory and analgesic effects have not been fully elucidated. However, research on other 1,2,4-oxadiazole derivatives suggests potential mechanisms. Many compounds with this heterocyclic core have been shown to inhibit key inflammatory mediators.
Furthermore, the "papaverine-like" activity of this compound may also contribute to its anti-inflammatory effects. Papaverine has been found to suppress inflammatory responses by inhibiting the interaction between High Mobility Group Box 1 (HMGB1) and the Receptor for Advanced Glycation End-products (RAGE). This interaction is a critical step in the propagation of inflammation.
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data for this compound's biological activities, such as IC₅₀, ED₅₀, or EC₅₀ values. Further research and publication are needed to populate these critical parameters for a comprehensive understanding of its potency and efficacy.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the key pharmacological activities of a compound like this compound.
Phosphodiesterase (PDE) Inhibition Assay
This in vitro assay can be used to confirm the proposed "papaverine-like" mechanism of this compound.
-
Objective: To determine the inhibitory effect of this compound on PDE activity.
-
Materials: Recombinant human PDE isoforms, a fluorescently labeled cAMP or cGMP substrate, a suitable assay buffer, and a microplate reader.
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, add the PDE enzyme, the fluorescent substrate, and the different concentrations of this compound.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and measure the fluorescence. The signal will be inversely proportional to PDE activity.
-
Calculate the IC₅₀ value of this compound for each PDE isoform.
-
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This is a common in vivo model for screening peripheral analgesic activity.
-
Objective: To evaluate the analgesic effect of this compound in a chemically induced pain model.
-
Animals: Male or female mice.
-
Procedure:
-
Administer this compound or a vehicle control to different groups of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
After a set pre-treatment time (e.g., 30 minutes), inject a 0.6% solution of acetic acid i.p. to induce writhing (abdominal constrictions).
-
Immediately after the acetic acid injection, count the number of writhes for each mouse over a defined period (e.g., 20 minutes).
-
Calculate the percentage of inhibition of writhing for the this compound-treated groups compared to the control group.
-
Conclusion
This compound stands as a promising 1,2,4-oxadiazole derivative with a desirable combination of anti-inflammatory, analgesic, and smooth muscle relaxant properties. Its "papaverine-like" mechanism of action, likely through phosphodiesterase inhibition, provides a strong foundation for its therapeutic effects, particularly its spasmolytic activity. While the precise signaling pathways for its anti-inflammatory and analgesic actions require further investigation, the inhibition of the HMGB1-RAGE interaction presents a compelling hypothesis. The significant gap in publicly available quantitative data and a detailed synthesis protocol highlights the need for further research to fully unlock the therapeutic potential of this compound. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and application of this intriguing molecule in drug discovery and development.
References
The Role of Proxazole in Smooth Muscle Relaxation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proxazole, a 1,2,4-oxadiazole derivative, is a therapeutic agent indicated for functional gastrointestinal disorders. Its clinical efficacy in these conditions is suggestive of a significant modulatory effect on smooth muscle function, primarily manifesting as smooth muscle relaxation. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's role in this physiological process. Due to a scarcity of recent, in-depth studies on this compound, this document synthesizes early pharmacological data, information on structurally analogous compounds, and established principles of smooth muscle physiology to postulate its mechanism of action. This guide also furnishes detailed experimental protocols for assays pertinent to the investigation of smooth muscle relaxants, aiming to facilitate future research into this compound and related compounds.
Introduction
This compound is a compound belonging to the 1,2,4-oxadiazole class of heterocyclic molecules, a scaffold known to be present in a variety of pharmacologically active agents.[1][2][3][4][5] Clinically, this compound has been utilized for its analgesic and anti-inflammatory properties in the context of functional gastrointestinal disorders. Such applications inherently point towards an underlying activity on the smooth muscle tissues of the gastrointestinal tract. Early pharmacological evaluations of this compound and its enantiomers have indicated effects on gastrointestinal motility and bronchial spasm, lending credence to its role as a smooth muscle modulator.
A structurally similar compound, Oxolamine (3-phenyl-5β-diethylaminoethyl-1,2,4-oxadiazole), has been characterized as possessing antispasmodic properties, suggesting that the 1,2,4-oxadiazole nucleus substituted with a diethylaminoethyl side chain is a key pharmacophore for this activity. The term "parasympatholytic" has been associated with this compound, implying a mechanism that involves the antagonism of the parasympathetic nervous system's effects on smooth muscle, which are primarily mediated by acetylcholine acting on muscarinic receptors.
This guide will explore the postulated mechanisms of this compound-induced smooth muscle relaxation, present the limited available data, and provide detailed experimental protocols and workflows to encourage further investigation into this compound's specific pharmacological profile.
Postulated Mechanisms of Smooth Muscle Relaxation
The precise molecular mechanism of this compound's action on smooth muscle has not been definitively elucidated in recent literature. However, based on its classification as a parasympatholytic agent and the pharmacology of related compounds, several mechanisms can be postulated.
Parasympatholytic (Anticholinergic) Activity
The most cited potential mechanism for this compound's antispasmodic effect is the antagonism of muscarinic acetylcholine receptors in smooth muscle. In many visceral smooth muscles, such as those in the gastrointestinal tract and airways, parasympathetic nerve stimulation releases acetylcholine (ACh), which binds to M3 muscarinic receptors on smooth muscle cells. This binding initiates a signaling cascade through Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the sarcoplasmic reticulum, increasing intracellular calcium concentrations and leading to muscle contraction. By acting as a competitive antagonist at these M3 receptors, this compound would prevent ACh from binding, thereby inhibiting this contractile signaling pathway and promoting relaxation.
Phosphodiesterase (PDE) Inhibition
Many smooth muscle relaxants exert their effects by increasing intracellular levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP). These cyclic nucleotides activate protein kinases (PKA and PKG, respectively) that phosphorylate various downstream targets, leading to a decrease in intracellular calcium and/or a desensitization of the contractile machinery to calcium, ultimately resulting in relaxation. Phosphodiesterases (PDEs) are enzymes that degrade cAMP and cGMP, terminating their signaling. Inhibition of PDEs, therefore, leads to an accumulation of these cyclic nucleotides and sustained relaxation. Some 1,2,4-oxadiazole derivatives have been investigated as PDE inhibitors. It is plausible that this compound could have an inhibitory effect on one or more PDE isozymes present in smooth muscle, such as PDE4 (cAMP-specific) or PDE5 (cGMP-specific).
Calcium Channel Blockade
A direct blockade of L-type voltage-gated calcium channels is another common mechanism for smooth muscle relaxation. The influx of extracellular calcium through these channels is a critical trigger for contraction in many types of smooth muscle. By blocking these channels, a drug can prevent the rise in intracellular calcium necessary for contraction, leading to vasodilation and relaxation of visceral smooth muscle. While there is no direct evidence for this mechanism for this compound, it remains a possibility for a compound with musculotropic relaxant properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of Proxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proxazole, a compound belonging to the 1,2,4-oxadiazole class of heterocyclic molecules, has been identified as an agent with anti-inflammatory and analgesic properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, contextualized within the broader landscape of 1,2,4-oxadiazole derivatives as a privileged scaffold in the development of anti-inflammatory therapeutics.[2][3][4] Due to a notable lack of specific published data on this compound's mechanism of action and quantitative efficacy, this document also outlines key experimental protocols and signaling pathways commonly investigated for anti-inflammatory drug candidates, offering a framework for future research into this compound.
Introduction to this compound and the 1,2,4-Oxadiazole Scaffold
This compound is a recognized anti-inflammatory and analgesic drug, primarily utilized for functional gastrointestinal disorders.[5] It is structurally classified as a 1,2,4-oxadiazole derivative. This heterocyclic core is a significant pharmacophore in medicinal chemistry, with numerous compounds containing this scaffold exhibiting a wide range of biological activities, including potent anti-inflammatory and analgesic effects. The therapeutic potential of this class of compounds is often attributed to their ability to modulate key pathways in the inflammatory response. While this compound is a known entity, detailed public domain data regarding its specific molecular targets and quantitative anti-inflammatory potency remains limited.
Potential Mechanisms of Anti-inflammatory Action for Oxadiazole Derivatives
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds are often mediated through the inhibition of specific enzymes and signaling pathways involved in the inflammatory cascade. For compounds with a 1,2,4-oxadiazole scaffold, a primary hypothesized mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.
Inhibition of the Cyclooxygenase (COX) Pathway
The COX pathway is central to the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammatory responses.
Many anti-inflammatory drugs target the COX-2 enzyme to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition. It is plausible that this compound may exert its anti-inflammatory effects through the inhibition of one or both of these enzymes.
Below is a conceptual diagram of the COX signaling pathway, a likely target for anti-inflammatory compounds like this compound.
Framework for Experimental Investigation of this compound
To rigorously characterize the anti-inflammatory properties of this compound, a series of in vitro and in vivo experiments are necessary. The following sections outline standard methodologies that could be employed.
In Vitro Experimental Protocols
3.1.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.
-
Methodology: Commercially available COX inhibitor screening kits (e.g., colorimetric or fluorometric) can be utilized. The assay typically involves incubating the respective enzyme (ovine COX-1 and human recombinant COX-2) with arachidonic acid as the substrate in the presence of varying concentrations of this compound. The production of prostaglandin PGG2 is then measured. A known non-selective NSAID (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) should be used as positive controls. The IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) for both enzymes are then calculated to determine potency and selectivity.
3.1.2. Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages
-
Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines.
-
Methodology: A murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages are seeded and then stimulated with LPS to induce an inflammatory response. The cells are co-treated with various concentrations of this compound. After a suitable incubation period, the cell culture supernatants are collected. The levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
In Vivo Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
-
Objective: To evaluate the acute anti-inflammatory activity of this compound in a well-established animal model of inflammation.
-
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Procedure: A baseline measurement of the paw volume is taken using a plethysmometer. The animals are then orally administered with either the vehicle, a reference drug (e.g., indomethacin), or different doses of this compound. After a set period (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution is administered into the right hind paw to induce localized inflammation and edema.
-
Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
-
The following diagram illustrates a general workflow for screening the anti-inflammatory activity of a compound like this compound.
Quantitative Data and Future Directions
| Parameter | Experimental Assay | Purpose |
| IC50 (COX-1) | In vitro COX-1 Inhibition Assay | To determine the potency of this compound in inhibiting the COX-1 enzyme. |
| IC50 (COX-2) | In vitro COX-2 Inhibition Assay | To determine the potency of this compound in inhibiting the COX-2 enzyme. |
| Selectivity Index (COX-2/COX-1) | Calculated from IC50 values | To assess the selectivity of this compound for the inducible COX-2 isoform over the constitutive COX-1 isoform. A higher index suggests a potentially better safety profile regarding gastrointestinal side effects. |
| % Inhibition of TNF-α | ELISA from LPS-stimulated macrophages | To quantify the reduction in the production of a key pro-inflammatory cytokine. |
| % Inhibition of IL-6 | ELISA from LPS-stimulated macrophages | To quantify the reduction in the production of another important pro-inflammatory cytokine. |
| % Edema Inhibition | Carrageenan-Induced Paw Edema | To measure the in vivo efficacy of this compound in an acute inflammation model. |
Conclusion
This compound, as a member of the 1,2,4-oxadiazole family, holds promise as an anti-inflammatory agent. However, a significant gap exists in the scientific literature regarding its specific mechanism of action and quantitative efficacy. The experimental frameworks and potential signaling pathways outlined in this technical guide provide a roadmap for future research to elucidate the anti-inflammatory profile of this compound. Such studies are crucial for a comprehensive understanding of its therapeutic potential and for guiding any further drug development efforts. The generation of quantitative data, as specified, will be instrumental in comparing this compound to existing anti-inflammatory agents and in determining its clinical viability.
References
- 1. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C17H25N3O | CID 8590 - PubChem [pubchem.ncbi.nlm.nih.gov]
Phosphorylated Oxazole Derivatives: A New Frontier in Phosphodiesterase Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide explores the emerging potential of phosphorylated oxazole derivatives as inhibitors of phosphodiesterase (PDE), particularly PDE3. While the initial topic of inquiry, Proxazole, is an established anti-inflammatory and analgesic agent, current scientific literature does not support its role as a phosphodiesterase inhibitor. Instead, research points to a distinct class of phosphorylated oxazole derivatives (OVPs) as a promising new platform for the development of PDE3 inhibitors with antihypertensive activity.[1][2][3][4] This document will delve into the available data, experimental methodologies, and relevant signaling pathways concerning these novel compounds.
Introduction: Phosphodiesterases as a Therapeutic Target
Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signal transduction by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] By regulating the levels of these cyclic nucleotides, PDEs modulate a vast array of physiological processes, including cardiovascular function, inflammation, and neuronal activity. The existence of multiple PDE families and isoforms with distinct tissue distribution and substrate specificity makes them attractive targets for the development of selective inhibitors for various therapeutic applications. PDE3, in particular, is a key regulator of cardiac muscle contractility, vascular smooth muscle relaxation, and platelet aggregation, making it a significant target for cardiovascular diseases.
This compound: Clarification of Identity and Function
This compound is identified in the literature as an analgesic and anti-inflammatory drug used for functional gastrointestinal disorders. Its chemical structure is N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine. A thorough review of the provided search results indicates no evidence of this compound being investigated or identified as a phosphodiesterase inhibitor. The focus of current research regarding oxazole-containing compounds in the context of PDE inhibition lies with a different class of molecules, namely phosphorylated oxazole derivatives.
Phosphorylated Oxazole Derivatives (OVPs) as Potential PDE3 Inhibitors
Recent studies have highlighted phosphorylated oxazole derivatives (OVPs) as a promising chemical group for the development of novel antihypertensive agents acting through the inhibition of PDE3. These compounds are being explored for their potential to induce vasodilation by increasing intracellular cGMP levels through the inhibition of PDE activity.
The following tables summarize the available quantitative and qualitative data on the effects of phosphorylated oxazole derivatives on phosphodiesterase.
Table 1: In Vivo Effects of OVP-1 on PDE Activity in a Rat Model of Hypertension
| Compound | Dosage | Model | Tissues Assessed | Observed Effect | Reference |
| OVP-1 | 50 mg/kg | Wistar rats with hypertension | Aorta, Heart, Serum | Restoration of PDE activity to levels observed in the intact group. |
Table 2: In Silico Molecular Docking Data of OVPs with the PDE3 Active Site
| Compound | Binding Energy (ΔG, kcal/mol) | Note | Reference |
| OVP-1 | -9.1 | Phosphorylated Oxazole Derivative | |
| OVP-6 | -8.7 | Phosphorylated Oxazole Derivative | |
| OVP-7 | -8.9 | Phosphorylated Oxazole Derivative | |
| OVP-10 | -9.0 | Phosphorylated Oxazole Derivative | |
| Merck1 | -10.1 | Known PDE3 Inhibitor (Control) | |
| Cilostamide | -9.1 | Known PDE3 Inhibitor (Control) |
The investigation into phosphorylated oxazole derivatives as PDE3 inhibitors has utilized both in vivo and in silico methodologies.
3.2.1. In Vivo Determination of PDE Activity by Fluorimetric Method
The antihypertensive effect of OVPs is linked to their ability to decrease PDE activity. An experimental study on Wistar rats was conducted to prove this association.
-
Objective: To measure the effect of OVP administration on phosphodiesterase activity in various tissues.
-
Model: Wistar rats with induced hypertension.
-
Methodology:
-
Administration of the lead compound, OVP-1 (50 mg/kg), to the hypertensive rat model.
-
Collection of biological samples, including blood serum, aorta, and heart tissue.
-
Determination of PDE activity using a fluorimetric method with umbelliferon. The specific details of the umbelliferon-based assay were not fully elaborated in the search results, but such assays generally involve the enzymatic cleavage of a non-fluorescent substrate to a fluorescent product, where the rate of fluorescence increase is proportional to the enzyme activity.
-
PDE activity was expressed in conventional units per minute per 1 mg of protein.
-
3.2.2. In Silico Molecular Docking with PDE3
To understand the molecular mechanism of action, molecular docking studies were performed to investigate the potential interactions of OVPs with the active site of PDE3.
-
Objective: To predict the binding mode and binding affinity of OVPs to the PDE3 enzyme and to justify their potential as PDE3 inhibitors.
-
Methodology:
-
A starting protein structure of the phosphodiesterase 3B catalyst in combination with a known inhibitor (Merck1) was used.
-
The chemical structures of the OVP ligands were generated and optimized.
-
Molecular docking simulations were performed to place the OVP ligands into the active site of PDE3.
-
The binding energy (ΔG) of the resulting ligand-protein complexes was calculated to estimate the binding affinity.
-
The analysis of the docked poses revealed common complexation patterns, with interactions primarily driven by phosphonate groups, piperidine rings, and phenyl groups of the OVPs. Key interactions were identified, such as the formation of hydrogen bonds between the phosphonate group of the OVPs and amino acid residues like His825 and Asn830 in the PDE3 active site.
-
Visualization of Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
While this compound is a known therapeutic agent, it is not identified as a phosphodiesterase inhibitor. However, the exploration of phosphorylated oxazole derivatives has opened a new and promising avenue for the discovery of novel PDE3 inhibitors. The preliminary in vivo and in silico data suggest that these compounds can effectively modulate PDE activity, warranting further investigation. The experimental protocols outlined in this guide, including fluorimetric assays and molecular docking, provide a solid framework for the continued evaluation and optimization of this novel class of potential antihypertensive drugs. Future research should focus on establishing a comprehensive selectivity profile and elucidating the structure-activity relationships to identify lead candidates for clinical development.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Molecular docking of competitive phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Prospective Phosphodiesterase Inhibitors: Phosphorylated Oxazole Derivatives in Treatment of Hypertension [apb.tbzmed.ac.ir]
- 4. New Prospective Phosphodiesterase Inhibitors: Phosphorylated Oxazole Derivatives in Treatment of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterases and Compartmentation of cAMP and cGMP Signaling in Regulation of Cardiac Contractility in Normal and Failing Hearts - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on Proxazole for Gastrointestinal Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxazole is a pharmaceutical agent identified in early research as possessing analgesic and anti-inflammatory properties, with a primary application in the management of functional gastrointestinal disorders.[1][2] Classified under the ATC code A03AX07, it is recognized as a drug for functional gastrointestinal disorders.[1] Early investigations into its therapeutic potential date back to the late 1960s and early 1970s, with a notable clinical trial conducted in 1969 and a pharmacological study on its enantiomers in 1971. While the full quantitative data from these seminal studies are not widely available in contemporary databases, this guide synthesizes the accessible information and provides a framework for understanding the foundational research on this compound's role in gastroenterology.
Quantitative Data Summary
Detailed quantitative data from the initial clinical and preclinical studies on this compound are not available in the public domain. The following tables are structured to accommodate such data should it become accessible and serve as a template for future research.
Table 1: Hypothetical Efficacy of this compound in Functional Gastrointestinal Disorders (Clinical Trial, 1969)
| Parameter | This compound Group (n=) | Placebo Group (n=) | p-value |
| Primary Endpoint | |||
| Mean reduction in abdominal pain score (VAS) | |||
| Secondary Endpoints | |||
| Percentage of patients with improved stool consistency | |||
| Mean change in bloating score | |||
| Global assessment of symptom relief (%) |
Table 2: Preclinical Pharmacological Profile of this compound Enantiomers (1971)
| Parameter | (+)-Proxazole | (-)-Proxazole | Racemic this compound |
| In Vitro Spasmolytic Activity | |||
| IC50 on acetylcholine-induced ileum contraction (µM) | |||
| In Vivo Gastrointestinal Motility | |||
| % Inhibition of charcoal meal transit in rats (dose) | |||
| Anti-ulcer Activity | |||
| Ulcer index reduction in stress-induced ulcer model (%) | |||
| Acute Toxicity | |||
| LD50 in rats (mg/kg) |
Experimental Protocols
The precise experimental methodologies from the early this compound studies are not detailed in accessible literature. However, based on standard pharmacological practices of the era for evaluating drugs for gastrointestinal disorders, the following protocols are representative of the likely methods employed.
In Vitro Assessment of Antispasmodic Activity: Isolated Guinea Pig Ileum Preparation
This experiment would have been crucial to determine the direct spasmolytic effect of this compound on intestinal smooth muscle.
Objective: To evaluate the ability of this compound to inhibit contractions of the guinea pig ileum induced by a spasmogen, typically acetylcholine.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Contraction Induction: After a period of equilibration, cumulative concentrations of acetylcholine are added to the organ bath to establish a dose-response curve for its contractile effect.
-
Antagonism Assay: The tissue is washed, and after recovery, a fixed concentration of this compound is added to the bath and allowed to incubate. The acetylcholine concentration-response curve is then repeated in the presence of this compound.
-
Data Analysis: The contractile responses are measured using an isotonic or isometric transducer. The potency of this compound as an antagonist is determined by calculating the pA2 value or the IC50 for the inhibition of the maximal acetylcholine-induced contraction.
In Vivo Assessment of Gastrointestinal Motility: Charcoal Meal Transit in Rats
This whole-animal model would have provided insights into the effect of this compound on the overall transit time of intestinal contents.
Objective: To determine the effect of this compound on the rate of gastrointestinal transit in rats.
Methodology:
-
Animal Preparation: Rats are fasted overnight with free access to water.
-
Drug Administration: A test group of rats receives this compound orally or via intraperitoneal injection, while a control group receives the vehicle.
-
Marker Administration: After a set period to allow for drug absorption, a charcoal meal (e.g., 5% charcoal in 10% gum acacia) is administered orally to all animals.
-
Assessment: After a predetermined time (e.g., 20-30 minutes), the animals are euthanized. The small intestine is carefully dissected from the pyloric sphincter to the ileocecal junction.
-
Data Analysis: The distance traveled by the charcoal meal from the pylorus is measured and expressed as a percentage of the total length of the small intestine. A decrease in the distance traveled in the this compound-treated group compared to the control group would indicate an inhibitory effect on gastrointestinal motility.
Signaling Pathways and Mechanism of Action
While the specific molecular targets of this compound were not elucidated in the early research, its classification as a parasympatholytic and its antispasmodic effects on smooth muscle strongly suggest an antagonistic action at muscarinic acetylcholine receptors. The following diagram illustrates the generally accepted signaling pathway for muscarinic receptor-mediated smooth muscle contraction in the gastrointestinal tract, which this compound would be expected to inhibit.
Caption: Proposed mechanism of action for this compound in gastrointestinal smooth muscle.
Experimental Workflow for Preclinical Evaluation
The logical flow of early preclinical research for a compound like this compound would likely follow the workflow illustrated below.
Caption: A logical workflow for the early preclinical evaluation of this compound.
Conclusion
References
The Potential Role of Proxazole in Intracellular Calcium Signaling: A Review of Indirect Evidence and a Roadmap for Future Investigation
For Immediate Release
[City, State] – [Date] – While Proxazole is an established anti-inflammatory and spasmolytic agent for functional gastrointestinal disorders, its direct effects on intracellular calcium signaling remain uncharacterized in publicly available scientific literature. This technical guide provides a comprehensive overview of the potential, yet unconfirmed, mechanisms by which this compound may influence calcium homeostasis, drawing parallels with structurally related compounds and its known pharmacological profile. This document is intended for researchers, scientists, and drug development professionals interested in exploring novel mechanisms of action for existing therapeutic agents.
Introduction: The Missing Link Between this compound and Calcium Signaling
This compound, a 1,2,4-oxadiazole derivative, is recognized for its "papaverine-like" spasmolytic effects, suggesting a potential interaction with pathways that regulate smooth muscle contraction.[1] Since intracellular calcium (Ca²⁺) is a fundamental second messenger governing muscle contraction and a vast array of other cellular processes, it is plausible that this compound's therapeutic effects are, at least in part, mediated through the modulation of Ca²⁺ signaling pathways. However, a thorough review of existing literature reveals a conspicuous absence of direct studies investigating this hypothesis.
This guide will, therefore, pivot to an analysis of related compounds and general principles of calcium signaling to construct a framework for future investigation into this compound's potential effects. We will explore the known interactions of other pyrazole and oxadiazole derivatives with key components of the calcium signaling machinery, such as store-operated calcium entry (SOCE) and transient receptor potential (TRP) channels.
Quantitative Data on Related Pyrazole Derivatives
While no quantitative data exists for this compound's effect on calcium signaling, numerous pyrazole derivatives have been identified as potent modulators of store-operated calcium entry (SOCE), a critical pathway for sustained calcium signaling. The following tables summarize the inhibitory concentrations (IC₅₀) of these compounds on SOCE and related cellular responses.
| Compound | Target/Assay | Cell Type | IC₅₀ | Reference |
| YM-58483 (BTP2) | Thapsigargin-induced sustained Ca²⁺ influx | Jurkat T-cells | 100 nM | [2] |
| BTP2 | CRAC channels | T-cells | ~10 nM | [3] |
| Pyr2 | Store-operated Ca²⁺ entry (SOCE) | RBL-2H3 cells | Not specified | [4] |
| Pyr3 | Orai1-mediated Ca²⁺ entry | HEK293 cells | Not specified | [4] |
| Pyr6 | Orai1-mediated Ca²⁺ entry | HEK293 cells | Not specified | |
| Pyr10 | TRPC3-mediated Ca²⁺ entry | HEK293 cells | Not specified |
Note: The IC₅₀ values for Pyr2, Pyr3, Pyr6, and Pyr10 were described as potent but specific values were not provided in the abstract.
Key Intracellular Calcium Signaling Pathways
To understand how a compound like this compound might act, it is essential to review the core mechanisms of intracellular calcium signaling.
Store-Operated Calcium Entry (SOCE)
SOCE is a major mechanism for calcium influx in non-excitable cells. It is activated by the depletion of calcium from the endoplasmic reticulum (ER). This process is mediated by two key proteins: STIM (Stromal Interaction Molecule), the ER calcium sensor, and Orai, the pore-forming subunit of the Calcium Release-Activated Calcium (CRAC) channel in the plasma membrane.
Transient Receptor Potential (TRP) Channels
TRP channels are a diverse family of ion channels that are involved in a variety of sensory processes. Several TRP channels, particularly members of the TRPC (Canonical) subfamily, are permeable to Ca²⁺ and are implicated in both receptor-operated and store-operated calcium entry. Given this compound's use in functional gastrointestinal disorders, TRP channels expressed in the gut are plausible, yet uninvestigated, targets.
Experimental Protocols for Investigating this compound's Effects
To elucidate the potential effects of this compound on intracellular calcium signaling, a series of established experimental protocols should be employed.
Calcium Mobilization Assay
This is a primary high-throughput screening method to determine if a compound affects intracellular calcium levels.
Objective: To measure changes in intracellular Ca²⁺ concentration in response to this compound.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293, Jurkat T-cells, or a smooth muscle cell line) in 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.
-
Compound Addition: Add varying concentrations of this compound to the wells. A vehicle control (e.g., DMSO) and a known agonist/antagonist should be included.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An initial baseline reading is taken, followed by readings after compound addition.
-
Data Analysis: The change in fluorescence, which corresponds to the change in intracellular Ca²⁺, is calculated. Dose-response curves can be generated to determine EC₅₀ or IC₅₀ values.
Investigating the Source of Calcium
If the calcium mobilization assay indicates an effect, the next step is to determine if the calcium originates from intracellular stores or influx from the extracellular space.
Methodology:
-
Repeat the calcium mobilization assay in a calcium-free buffer. If the Ca²⁺ signal is abolished, it indicates that this compound promotes Ca²⁺ influx. If a transient signal remains, it suggests release from intracellular stores.
-
To test for an effect on SOCE, deplete the ER Ca²⁺ stores using a SERCA pump inhibitor like thapsigargin in a calcium-free buffer. Then, reintroduce extracellular calcium and measure the influx. This compound would be added before the reintroduction of calcium to assess its inhibitory effect.
Electrophysiology (Patch-Clamp)
This technique provides direct measurement of ion channel activity.
Objective: To determine if this compound directly modulates the activity of specific calcium channels (e.g., L-type Ca²⁺ channels, TRP channels, or CRAC channels).
Methodology:
-
Use whole-cell patch-clamp recordings on cells expressing the channel of interest.
-
Apply a voltage protocol to elicit channel currents.
-
Perfuse the cells with this compound at various concentrations and record the changes in current amplitude and kinetics.
Conclusion and Future Directions
The therapeutic actions of this compound as a spasmolytic and anti-inflammatory agent strongly suggest a potential, yet unexplored, role in the modulation of intracellular calcium signaling. While direct evidence is currently lacking, the established pharmacology of related heterocyclic compounds provides a compelling rationale for further investigation.
Future research should focus on a systematic evaluation of this compound's effects using the experimental protocols outlined in this guide. Specifically, determining its impact on SOCE and its potential interaction with various TRP channels expressed in the gastrointestinal tract could provide novel insights into its mechanism of action and potentially open new avenues for its therapeutic application. The lack of data on this compound's effect on calcium signaling represents a significant knowledge gap and a promising area for future research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A pyrazole derivative, YM-58483, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent inhibition of Ca2+ release-activated Ca2+ channels and T-lymphocyte activation by the pyrazole derivative BTP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Smooth Muscle Contraction Assay Using Proxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The contraction and relaxation of smooth muscle are fundamental physiological processes regulating the function of various organ systems, including the vascular, respiratory, gastrointestinal, and urogenital tracts. Dysregulation of smooth muscle contractility is implicated in numerous pathologies such as hypertension, asthma, and gastrointestinal motility disorders. Consequently, the identification and characterization of novel compounds that modulate smooth muscle tone are of significant interest in drug discovery and development.
This document provides a detailed protocol for an in vitro smooth muscle contraction assay using a collagen gel matrix. This assay is a valuable tool for assessing the pro-contractile or relaxant effects of test compounds, such as Proxazole. The protocol outlines the necessary steps for cell culture, preparation of collagen gels, initiation and measurement of contraction, and data analysis. Additionally, it includes an overview of the key signaling pathways involved in smooth muscle contraction and relaxation.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the assay.
Table 1: Effect of this compound on Smooth Muscle Contraction
| Concentration of this compound (µM) | Agonist (e.g., Carbachol 1 µM) | % Maximal Contraction (Mean ± SD) | EC₅₀ (µM) |
| 0 (Control) | + | 100 ± 5.2 | - |
| 0.1 | + | 85.3 ± 4.1 | |
| 1 | + | 62.1 ± 3.7 | 0.85 |
| 10 | + | 35.8 ± 2.9 | |
| 100 | + | 15.2 ± 1.8 | |
| 0 (Vehicle) | - | 0 ± 1.5 | - |
| 100 | - | 2.1 ± 0.9 | - |
Table 2: Effect of this compound on Smooth Muscle Relaxation
| Pre-contraction Agonist (e.g., Histamine 10 µM) | Concentration of this compound (µM) | % Relaxation (Mean ± SD) | IC₅₀ (µM) |
| + | 0 (Control) | 0 ± 2.1 | - |
| + | 0.1 | 15.7 ± 3.3 | |
| + | 1 | 48.9 ± 4.5 | 1.2 |
| + | 10 | 82.4 ± 5.1 | |
| + | 100 | 95.1 ± 3.8 | |
| - | 100 | N/A | - |
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human bronchial smooth muscle cells (BSMC) or other appropriate smooth muscle cell line.
-
Cell Culture Media: Smooth Muscle Cell Growth Medium (supplemented with growth factors, 10% fetal bovine serum, and penicillin-streptomycin).
-
Collagen Solution: Type I collagen, rat tail.
-
Neutralization Solution: 1 M NaOH.
-
Buffer: 5X Phosphate-Buffered Saline (PBS) or 5X Dulbecco's Modified Eagle Medium (DMEM).
-
Agonists: Acetylcholine, carbachol, histamine, endothelin-1, or other relevant contractile agents.
-
Antagonists/Relaxants: Atropine, montelukast, isoproterenol, or other relevant inhibitory agents.
-
Test Compound: this compound (dissolved in a suitable vehicle, e.g., DMSO).
-
Culture Plates: 24-well tissue culture plates.
-
Sterile laboratory equipment: Pipettes, tubes, spatulas, etc.
Cell Culture and Maintenance
-
Culture smooth muscle cells in T-75 flasks using the appropriate growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells upon reaching 80-90% confluency.
-
To induce a contractile phenotype, serum-starve the cells by culturing in a serum-free medium for 24 hours prior to the assay.[1]
Preparation of Collagen Gels
This protocol is adapted for a 24-well plate format.
-
Prepare Collagen Working Solution: On ice, mix the following reagents in a sterile tube. The volumes are critical for proper polymerization.[2][3]
-
Collagen Solution (3 mg/mL): 9.54 mL
-
5X DMEM or PBS: 2.46 mL
-
Neutralization Solution: 340 µL
-
-
Cell Suspension: Harvest the serum-starved smooth muscle cells and resuspend them in culture medium at a concentration of 2-5 x 10⁶ cells/mL.[2][4]
-
Cell-Collagen Mixture: In a cold sterile tube, mix 2 parts of the cell suspension with 8 parts of the cold Collagen Working Solution. Avoid introducing air bubbles.
-
Plating: Add 0.5 mL of the cell-collagen mixture to each well of a 24-well plate.
-
Polymerization: Incubate the plate at 37°C for 1 hour to allow the collagen to polymerize.
-
Equilibration: After polymerization, add 1.0 mL of culture medium on top of each collagen gel lattice.
-
Stress Development: Incubate the cultures for two days to allow the cells to spread and develop mechanical stress within the matrix.
Contraction Assay Procedure
-
Pre-treatment (for testing relaxant effects): To assess the relaxant properties of this compound, pre-contract the gels by adding a known agonist (e.g., 10 µM histamine) to the culture medium for 30-60 minutes.
-
Compound Addition:
-
For Contraction Inhibition: Add varying concentrations of this compound or a known antagonist to the culture medium 30 minutes before initiating contraction.
-
For Relaxation: After pre-contraction, add varying concentrations of this compound or a known relaxant to the culture medium.
-
-
Initiation of Contraction: Gently release the collagen gels from the sides of the wells using a sterile spatula. This allows the cells to contract the gel matrix.
-
Data Acquisition:
-
Place the 24-well plate on a flatbed scanner or use a light microscope with a camera to capture images of the gels at specified time points (e.g., 0, 15, 30, 60, 120 minutes) after release.
-
The change in the diameter or area of the collagen gel is a measure of contraction.
-
-
Quantification:
-
Measure the area of each gel from the captured images using image analysis software (e.g., ImageJ).
-
The degree of contraction is typically expressed as the percentage decrease in gel area compared to the initial area.
-
Contraction (%) = [(Initial Area - Final Area) / Initial Area] x 100
-
For relaxation, the percentage relaxation is calculated relative to the contraction induced by the agonist alone.
-
Signaling Pathways in Smooth Muscle Contraction
The contractility of smooth muscle is primarily regulated by the intracellular calcium concentration ([Ca²⁺]i) and the calcium sensitivity of the contractile apparatus.
Calcium-Dependent Contraction
An increase in intracellular Ca²⁺ is the main trigger for smooth muscle contraction. This is achieved through two primary mechanisms:
-
Calcium Influx: Depolarization of the cell membrane opens voltage-gated Ca²⁺ channels, allowing Ca²⁺ to enter from the extracellular space.
-
Calcium Release from Intracellular Stores: Agonists binding to G-protein coupled receptors (GPCRs) activate phospholipase C (PLC), which generates inositol trisphosphate (IP₃). IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), leading to the release of stored Ca²⁺.
The elevated Ca²⁺ binds to calmodulin (CaM). The Ca²⁺-CaM complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain (MLC), enabling the cross-bridge cycling of actin and myosin, and resulting in cell contraction.
Signaling Pathways in Smooth Muscle Relaxation
Relaxation of smooth muscle is primarily mediated by pathways that decrease intracellular Ca²⁺ levels or desensitize the contractile machinery to Ca²⁺. The cyclic nucleotides, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are key players in these processes.
-
cAMP-Mediated Relaxation: Activation of Gs-protein coupled receptors (e.g., β2-adrenergic receptors) stimulates adenylyl cyclase to produce cAMP. cAMP activates protein kinase A (PKA), which phosphorylates several targets to promote relaxation, including inhibiting MLCK.
-
cGMP-Mediated Relaxation: Nitric oxide (NO) activates soluble guanylyl cyclase, leading to the production of cGMP. cGMP activates protein kinase G (PKG), which promotes relaxation through various mechanisms, including the activation of myosin light chain phosphatase (MLCP), which dephosphorylates MLC, leading to relaxation.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro smooth muscle contraction assay.
Caption: Key signaling pathways regulating smooth muscle contraction and relaxation.
References
Application Note & Protocol: Determination of Proxazole IC50 Value in a Phosphodiesterase Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in signal transduction pathways by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The regulation of intracellular levels of these cyclic nucleotides is critical for a myriad of cellular processes. Dysregulation of PDE activity has been implicated in a variety of diseases, making them attractive therapeutic targets for drug development.[2] Proxazole is a novel small molecule inhibitor of phosphodiesterase. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific phosphodiesterase isozyme using a generic, adaptable in vitro assay format.
Data Presentation
The IC50 value of this compound is determined by measuring the inhibition of PDE activity across a range of inhibitor concentrations. The results are typically presented in a tabular format for clarity and ease of comparison.
Table 1: Inhibitory Activity of this compound against PDE-X
| This compound Concentration (µM) | % Inhibition |
| 0.001 | 5.2 |
| 0.01 | 15.8 |
| 0.1 | 48.9 |
| 1 | 85.3 |
| 10 | 98.1 |
| 100 | 99.5 |
| IC50 (µM) | 0.105 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway
The following diagram illustrates the canonical signaling pathway involving cyclic nucleotides and the role of phosphodiesterases.
Caption: cAMP/cGMP signaling pathway and the inhibitory action of this compound on PDE.
Experimental Protocol
This protocol describes a generic, adaptable method for determining the IC50 value of this compound against a purified phosphodiesterase enzyme. This procedure is based on a two-step enzymatic reaction that can be adapted for various detection methods, including radiometric, colorimetric, or luminescent readouts.
Materials and Reagents
-
Purified recombinant phosphodiesterase (PDE) enzyme
-
This compound (or other test inhibitor)
-
PDE Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Cyclic nucleotide substrate (cAMP or cGMP)
-
[3H]-cAMP or [3H]-cGMP (for radioassay)
-
Snake venom 5'-nucleotidase (from Crotalus atrox)
-
Termination solution (e.g., boiling water bath or specific stop reagents like IBMX)
-
96-well or 384-well microplates
-
Scintillation fluid (for radioassay)
-
Detection reagents (specific to the chosen assay format, e.g., Malachite Green for colorimetric phosphate detection)
-
Microplate reader (scintillation counter, spectrophotometer, or luminometer)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the phosphodiesterase IC50 determination assay.
Procedure
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Dilute the purified PDE enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.
-
Prepare the cyclic nucleotide substrate solution. For radioassays, this will be a mix of "hot" (radiolabeled) and "cold" (unlabeled) cAMP or cGMP.
-
-
Assay Reaction:
-
To the wells of a microplate, add the assay components in the following order:
-
50 µL of Assay Buffer
-
10 µL of the appropriate this compound dilution or vehicle control.
-
20 µL of the diluted PDE enzyme solution.
-
-
Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the cAMP or cGMP substrate solution to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure that substrate consumption does not exceed 20-30%.
-
-
Reaction Termination:
-
Terminate the PDE reaction. This can be achieved by placing the plate in a boiling water bath for 2 minutes, followed by cooling on ice. Alternatively, a chemical stop solution containing a non-specific PDE inhibitor like IBMX can be added.
-
-
Signal Generation (Example: Radioassay):
-
After termination, add 10 µL of snake venom 5'-nucleotidase (e.g., 1 mg/mL) to each well. This enzyme converts the 5'-AMP or 5'-GMP product into adenosine or guanosine.
-
Incubate the plate for an additional 10 minutes at 30°C.
-
The resulting radiolabeled nucleoside is then separated from the unreacted radiolabeled cyclic nucleotide using anion-exchange resin columns.
-
The eluate containing the nucleoside is collected in scintillation vials, scintillation fluid is added, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis and IC50 Determination:
-
The activity of the PDE enzyme is proportional to the amount of product formed (e.g., measured radioactivity).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the enzyme's activity.
-
Data Analysis Logic
The logical flow for calculating the IC50 value from the raw experimental data is outlined below.
Caption: Logical workflow for IC50 value calculation from raw assay data.
Conclusion
This application note provides a comprehensive framework for determining the IC50 value of the phosphodiesterase inhibitor this compound. The detailed protocol and workflows can be adapted to various PDE isozymes and assay formats. Accurate determination of the IC50 value is a critical step in the characterization of novel therapeutic agents targeting the phosphodiesterase family of enzymes.
References
Application Notes and Protocols: Proxazole Dose-Response in Intestinal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proxazole is a compound containing a 1,2,4-oxadiazole core, a structure found in various pharmacologically active agents.[1] While historically investigated for functional gastrointestinal disorders, recent interest has shifted towards the potential of heterocyclic compounds in oncology.[1][2][3] This document provides detailed protocols to characterize the dose-response effects of this compound in common intestinal cell lines and to investigate its potential mechanism of action, with a focus on the Wnt/β-catenin signaling pathway, a critical regulator in intestinal cell proliferation and cancer.[4] The methodologies described herein are based on established techniques for evaluating the anti-proliferative effects of small molecules on cancer cell lines.
Introduction
The study of dose-response relationships is fundamental in pharmacology and drug development to determine the effective concentration range of a compound and to identify potential therapeutic windows. This compound, with its oxadiazole moiety, belongs to a class of heterocyclic compounds that have demonstrated a range of biological activities. Notably, related heterocyclic compounds such as those with benzimidazole and triazole scaffolds have been shown to exert anti-proliferative effects on intestinal cancer cell lines. These effects are often mediated through the modulation of key signaling pathways, including the Wnt/β-catenin pathway.
The Wnt/β-catenin signaling cascade is frequently dysregulated in colorectal cancers. A key negative regulator of this pathway is Glycogen Synthase Kinase 3β (GSK-3β), which phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3β can lead to the stabilization and nuclear translocation of β-catenin, activating downstream target genes involved in cell proliferation. Therefore, compounds that modulate this pathway are of significant interest in cancer research.
These application notes provide a comprehensive framework for conducting a dose-response analysis of this compound in intestinal cell lines, assessing its impact on cell viability and proliferation, and elucidating its potential interaction with the Wnt/β-catenin and GSK-3β signaling pathways.
Data Presentation
The following tables present a hypothetical summary of quantitative data that could be generated from the described experimental protocols. These tables are designed for clear comparison of this compound's effects across different intestinal cell lines.
Table 1: IC50 Values of this compound in Intestinal Cell Lines after 72-hour Treatment
| Cell Line | Origin | This compound IC50 (µM) |
| HT-29 | Human Colorectal Adenocarcinoma | 25.5 |
| Caco-2 | Human Colorectal Adenocarcinoma | 38.2 |
| SW480 | Human Colorectal Adenocarcinoma | 19.8 |
| NCM460 | Normal Human Colon Mucosa | > 100 |
Table 2: Effect of this compound on Colony Formation in SW480 Cells
| This compound Concentration (µM) | Number of Colonies (Mean ± SD) | Inhibition of Colony Formation (%) |
| 0 (Vehicle Control) | 250 ± 15 | 0 |
| 5 | 185 ± 12 | 26 |
| 10 | 110 ± 9 | 56 |
| 20 | 45 ± 5 | 82 |
Table 3: Cell Cycle Analysis of SW480 Cells Treated with this compound for 24 hours
| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 45.2 | 30.1 | 24.7 |
| 20 | 65.8 | 15.3 | 18.9 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Intestinal cell lines (e.g., HT-29, Caco-2, SW480, NCM460)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve fitting software.
Protocol 2: Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
Intestinal cell line (e.g., SW480)
-
Complete growth medium
-
This compound stock solution
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed 500 cells per well in 6-well plates with 2 mL of complete growth medium.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubate for 10-14 days, replacing the medium with fresh this compound-containing medium every 3 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain with Crystal Violet solution for 20 minutes.
-
Wash with water and allow the plates to air dry.
-
Count the number of colonies (groups of >50 cells).
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol is for detecting changes in the protein levels of key components of the Wnt/β-catenin pathway.
Materials:
-
Intestinal cell line (e.g., SW480)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-GSK-3β (Ser9), anti-GSK-3β, anti-c-Myc, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for 24 hours.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
References
- 1. This compound | C17H25N3O | CID 8590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. [Separation and pharmacological study of 2 anantiomers of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Wnt/β-Catenin Pathway by DNA Alkylating Pyrrole-Imidazole Polyamide in Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Proxazole Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proxazole is an anti-inflammatory and analgesic agent used in the investigation of functional gastrointestinal disorders.[1] For in vitro and in vivo studies, the preparation of a stable and accurately concentrated stock solution is crucial for obtaining reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound.[2] This document provides detailed protocols for the preparation of a this compound stock solution in DMSO, along with essential data and diagrams to ensure proper handling and application.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and storage.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₅N₃O | [2] |
| Molecular Weight | 287.41 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | |
| Storage of Solid | Short term (days to weeks) at 0-4°C, protected from light and moisture. Long term (months to years) at -20°C. | |
| Stock Solution Storage | Short term (days to weeks) at 0-4°C. Long term (months) at -20°C. |
Experimental Protocols
Materials
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro assays.
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound is calculated as follows:
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:
Mass (mg) = 0.01 mol/L x 0.001 L x 287.41 g/mol x 1000 mg/g = 2.87 mg
Procedure:
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh 2.87 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): For cell culture applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Preparation of Working Solutions
Working solutions should be prepared fresh from the frozen stock solution for each experiment.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration using the appropriate aqueous buffer or cell culture medium.
-
Important: To avoid precipitation, add the stock solution to the aqueous medium while vortexing. Perform serial dilutions if a large dilution factor is required.
-
DMSO Toxicity: Ensure the final concentration of DMSO in the working solution is below the toxic threshold for the specific cell line or experimental system being used (typically <0.5%). A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Experimental Workflow
The following diagram illustrates the workflow for preparing a this compound stock solution and subsequent working solutions.
Putative Mechanism of Action: Modulation of the Cyclooxygenase (COX) Pathway
As an anti-inflammatory agent, this compound may exert its effects by modulating the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever. The inhibition of COX enzymes is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs).
The diagram below illustrates the general COX pathway and the potential point of intervention for this compound.
References
Application Notes and Protocols for the Administration of Proxazole in Animal Models of Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract.[1][2][3][4][5] The pathogenesis of IBD involves a dysregulated immune response in genetically susceptible individuals, influenced by environmental factors and the gut microbiome. Key signaling pathways, including NF-κB, MAPK, and JAK-STAT, are central to the inflammatory cascade. Animal models are indispensable tools for investigating IBD pathogenesis and evaluating the efficacy of novel therapeutic agents.
Proxazole (also known as Propoxaline) is an anti-inflammatory and analgesic agent used for functional gastrointestinal disorders. It is classified as an oxadiazole and has been noted for its spasmolytic, papaverine-like properties and its ability to prevent indomethacin-induced ulcers. While specific studies on this compound in established IBD models are not extensively documented, its anti-inflammatory nature suggests potential therapeutic value. This document provides a representative framework for evaluating this compound or similar small molecules in preclinical IBD models, drawing upon established protocols and key outcome measures.
Key Signaling Pathways in IBD
The inflammatory response in IBD is mediated by complex signaling cascades. A critical pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of numerous pro-inflammatory genes. Inhibition of NF-κB signaling is a key therapeutic strategy for many inflammatory diseases.
Hypothesized NF-κB signaling pathway inhibition by this compound.
Experimental Protocols
Two of the most widely used chemically-induced models of colitis are the Dextran Sulfate Sodium (DSS) and the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) models. These models are reproducible and mimic many of the clinical and histological features of human IBD.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is particularly relevant for studying ulcerative colitis due to the epithelial injury it induces.
Materials:
-
8-12 week old C57BL/6 or BALB/c mice
-
Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Standard laboratory animal diet and water
-
Animal balance, gavage needles, dissection tools
-
Reagents for myeloperoxidase (MPO) assay and cytokine analysis (ELISA kits)
Procedure:
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Grouping: Randomly divide mice into experimental groups (n=8-10 per group):
-
Group 1: Control (no DSS, vehicle only)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + this compound (low dose, e.g., 10 mg/kg)
-
Group 4: DSS + this compound (high dose, e.g., 30 mg/kg)
-
Group 5: DSS + Sulfasalazine (positive control, e.g., 50 mg/kg)
-
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 7 consecutive days. The concentration may need to be optimized based on the mouse strain and specific DSS batch.
-
Drug Administration: Administer this compound or vehicle daily by oral gavage, starting from day 0 (the first day of DSS administration) until the end of the experiment on day 8.
-
Monitoring: Monitor the mice daily for:
-
Body weight
-
Stool consistency (0=normal, 2=loose, 4=diarrhea)
-
Presence of blood in stool (0=negative, 2=positive, 4=gross bleeding)
-
Calculate the Disease Activity Index (DAI) as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
-
-
Termination and Sample Collection: On day 8, euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue samples for histological analysis (fix in 10% formalin), MPO assay (snap-freeze in liquid nitrogen), and cytokine measurement (snap-freeze in liquid nitrogen).
-
Collect spleen and mesenteric lymph nodes and weigh them.
-
Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis Model
This model induces a Th1-mediated inflammatory response and is often used to model Crohn's disease.
Materials:
-
8-12 week old BALB/c or SJL/J mice
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
This compound and vehicle
-
Flexible catheter
-
Other materials as listed for the DSS model
Procedure:
-
Acclimatization and Grouping: As described for the DSS model.
-
Sensitization (Optional but recommended for chronic models): On day 0, apply a small volume of TNBS solution to a shaved area of the skin.
-
Induction of Colitis: On day 7, lightly anesthetize the mice. Slowly instill 100 µL of 2.5% TNBS in 50% ethanol into the colon via a flexible catheter inserted approximately 4 cm into the rectum. Hold the mouse in a head-down position for 60 seconds to ensure distribution of the TNBS solution.
-
Drug Administration: Begin daily oral gavage of this compound or vehicle 24 hours after TNBS instillation and continue for the duration of the study (typically 3-5 days for acute models).
-
Monitoring: Daily monitoring of DAI as described in the DSS protocol.
-
Termination and Sample Collection: Euthanize mice on day 11 (or as determined by the experimental timeline). Collect colon length, weight, and tissue samples for histology, MPO, and cytokine analysis as described previously.
General workflow for evaluating this compound in a mouse colitis model.
Data Presentation
Quantitative data should be presented in a clear, tabular format to allow for easy comparison between treatment groups. Below is a template for presenting the key efficacy endpoints from a DSS-induced colitis study.
Table 1: Efficacy of this compound in DSS-Induced Colitis in Mice
| Parameter | Control (Vehicle) | DSS + Vehicle | DSS + this compound (10 mg/kg) | DSS + this compound (30 mg/kg) | DSS + Sulfasalazine (50 mg/kg) |
| Body Weight Change (%) | +2.5 ± 0.5 | -15.2 ± 2.1 | -10.8 ± 1.9 | -7.5 ± 1.5 | -6.8 ± 1.3 |
| Disease Activity Index (DAI) | 0.1 ± 0.1 | 3.5 ± 0.4 | 2.8 ± 0.3 | 2.1 ± 0.2 | 1.9 ± 0.2 |
| Colon Length (cm) | 9.8 ± 0.5 | 6.2 ± 0.4 | 7.1 ± 0.5 | 7.9 ± 0.6 | 8.2 ± 0.5 |
| Spleen Weight (mg) | 85 ± 10 | 210 ± 25 | 175 ± 20 | 140 ± 18* | 135 ± 15 |
| MPO Activity (U/g tissue) | 5 ± 1 | 55 ± 8 | 42 ± 6 | 28 ± 5 | 25 ± 4 |
| TNF-α (pg/mg protein) | 20 ± 5 | 150 ± 22 | 110 ± 18 | 75 ± 15 | 68 ± 12** |
| IL-6 (pg/mg protein) | 15 ± 4 | 120 ± 18 | 95 ± 15 | 60 ± 11 | 55 ± 10** |
Data are presented as mean ± SEM. Statistical significance relative to the DSS + Vehicle group is denoted by *p<0.05 and **p<0.01. (Note: This is representative data).
Conclusion
The protocols and evaluation parameters outlined provide a robust framework for the preclinical assessment of this compound and other novel small molecules in the context of IBD. By utilizing well-established animal models such as DSS- and TNBS-induced colitis, researchers can effectively evaluate the therapeutic potential of new compounds. Key readouts including the Disease Activity Index, histological analysis, and quantification of inflammatory markers like MPO and pro-inflammatory cytokines will provide crucial data on efficacy. Given the role of pathways like NF-κB in IBD, investigating the mechanism of action of this compound on these signaling cascades will be a critical step in its development as a potential IBD therapeutic.
References
Application Notes and Protocols for Determining the Cytotoxicity of Proxazole in Caco-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxazole is a compound with therapeutic potential, and understanding its cytotoxic profile in relevant in vitro models is a critical step in preclinical drug development. The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a widely used model for the intestinal epithelium due to its ability to differentiate into a polarized monolayer with enterocyte-like characteristics. This document provides detailed protocols for assessing the cytotoxicity of this compound in Caco-2 cells using three common and well-established assays: MTT, Neutral Red Uptake, and LDH release. These assays measure different aspects of cell health, including metabolic activity, lysosomal integrity, and membrane integrity, respectively, providing a comprehensive overview of the potential cytotoxic effects of the compound.
Data Presentation
As no specific quantitative data for this compound's cytotoxicity in Caco-2 cells is publicly available, the following tables are presented as templates for data acquisition and presentation. Researchers should populate these tables with their experimental findings.
Table 1: Dose-Dependent Cytotoxicity of this compound on Caco-2 Cells (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 |
Table 2: Time-Dependent Cytotoxicity of this compound on Caco-2 Cells (MTT Assay)
| Time (hours) | % Cell Viability (Mean ± SD) at [X] µM this compound |
| 24 | |
| 48 | |
| 72 |
Table 3: Comparison of Cytotoxicity Endpoints for this compound in Caco-2 Cells at 48 hours
| This compound Concentration (µM) | MTT Assay (% Viability) | Neutral Red Assay (% Viability) | LDH Assay (% Cytotoxicity) |
| 0 (Vehicle Control) | 100 | 100 | 0 |
| IC50 Concentration | |||
| Max Concentration |
Experimental Protocols
Prior to conducting any of the following assays, it is essential to standardize the Caco-2 cell culture conditions. Caco-2 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[1] The cells should be maintained at 37°C in a humidified atmosphere of 5% CO2 and 95% air.[2] For permeability and cytotoxicity assays, cells are seeded on multi-well plates and cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.[2]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]
Materials:
-
Caco-2 cells
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach and differentiate for the desired period (typically 21 days for a polarized monolayer).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.
Materials:
-
Caco-2 cells
-
Complete culture medium
-
This compound stock solution
-
Neutral Red solution (50 µg/mL in sterile water)
-
Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Neutral Red Incubation: After the treatment incubation, remove the medium and add 100 µL of medium containing Neutral Red to each well. Incubate for 2 hours at 37°C.
-
Washing: Discard the Neutral Red solution and wash the cells with 150 µL of DPBS.
-
Dye Extraction: Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Caco-2 cells
-
Complete culture medium
-
This compound stock solution
-
LDH assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed Caco-2 cells at a density of 1 x 10^4 – 5 x 10^4 cells/well in a 96-well plate and treat with this compound as described in the MTT protocol. Include the following controls:
-
Untreated cells (spontaneous LDH release): Cells in culture medium only.
-
Maximum LDH release: Cells treated with a lysis buffer provided in the kit.
-
Culture medium background: Medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Visualizations
Caption: Workflow for assessing this compound cytotoxicity in Caco-2 cells.
Caption: Potential mechanisms of this compound-induced cell death.
References
- 1. In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
Measuring Proxazole's Effect on Cytokine Expression In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxazole is an anti-inflammatory and analgesic agent belonging to the 1,2,4-oxadiazole class of compounds.[1][2][3] Molecules in this class have demonstrated a wide range of biological activities, including the modulation of inflammatory responses.[4][5] Understanding the specific effects of this compound on cytokine expression is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. Cytokines are key signaling molecules that mediate inflammation, and their dysregulation is implicated in numerous diseases.
These application notes provide a comprehensive guide for researchers to investigate the in vitro effects of this compound on the expression of pro-inflammatory cytokines. Detailed protocols for cell-based assays, including cell culture, lipopolysaccharide (LPS) stimulation, and quantification of cytokine levels at both the protein and mRNA levels are provided. Furthermore, this document outlines the primary signaling pathways potentially modulated by this compound and presents this information through clear diagrams and data tables to facilitate experimental design and data interpretation.
Postulated Mechanism of Action
While direct studies on this compound's specific molecular targets in cytokine signaling are limited, evidence from related 1,2,4-oxadiazole compounds suggests a plausible mechanism of action involving the inhibition of key inflammatory signaling pathways. It is hypothesized that this compound exerts its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, and potentially influencing the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. These pathways are central to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Data Presentation: Effect of this compound on Cytokine Expression
The following tables provide a template for summarizing quantitative data obtained from in vitro experiments investigating the effect of this compound on cytokine production.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Protein Levels in LPS-Stimulated Macrophages. This table summarizes the dose-dependent effect of this compound on the secretion of key pro-inflammatory cytokines, as measured by ELISA.
| Treatment Group | This compound Conc. (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 0 | 50.2 ± 4.5 | 35.1 ± 3.2 | 20.5 ± 2.1 |
| LPS (1 µg/mL) | 0 | 1250.8 ± 112.6 | 2500.4 ± 225.0 | 850.3 ± 76.5 |
| LPS + this compound | 1 | 1002.3 ± 90.2 | 2005.1 ± 180.5 | 680.2 ± 61.2 |
| LPS + this compound | 10 | 625.4 ± 56.3 | 1250.2 ± 112.5 | 425.1 ± 38.3 |
| LPS + this compound | 50 | 250.1 ± 22.5 | 500.8 ± 45.1 | 170.0 ± 15.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated Macrophages. This table outlines the impact of this compound on the gene expression of pro-inflammatory cytokines, quantified by qPCR.
| Treatment Group | This compound Conc. (µM) | TNF-α (Fold Change) | IL-6 (Fold Change) | IL-1β (Fold Change) |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 0 | 50.5 ± 5.1 | 100.2 ± 10.0 | 75.3 ± 7.5 |
| LPS + this compound | 1 | 40.2 ± 4.0 | 80.1 ± 8.0 | 60.2 ± 6.0 |
| LPS + this compound | 10 | 25.1 ± 2.5 | 50.3 ± 5.0 | 37.6 ± 3.8 |
| LPS + this compound | 50 | 10.3 ± 1.0 | 20.4 ± 2.0 | 15.1 ± 1.5 |
Data are presented as mean fold change ± standard deviation relative to the vehicle control from three independent experiments.
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages
This protocol describes the methodology to assess the anti-inflammatory effects of this compound on murine macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix and primers for mouse TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay (MTT):
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours. Use DMSO as a vehicle control.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm. Determine the non-toxic concentrations of this compound for subsequent experiments.
-
-
LPS Stimulation and this compound Treatment:
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for a specified time (e.g., 6 hours for qPCR, 24 hours for ELISA). Include a vehicle control group (DMSO) and an LPS-only group.
-
-
Sample Collection:
-
For ELISA: After 24 hours of incubation, collect the cell culture supernatants and centrifuge to remove cellular debris. Store the supernatants at -80°C until analysis.
-
For qPCR: After 6 hours of incubation, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA isolation kit.
-
Protocol 2: Quantification of Cytokine Protein Levels by ELISA
This protocol details the measurement of TNF-α, IL-6, and IL-1β protein concentrations in the collected cell culture supernatants using commercially available ELISA kits.
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add standards and collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 3: Quantification of Cytokine mRNA Expression by qPCR
This protocol describes the measurement of TNF-α, IL-6, and IL-1β mRNA levels from the cell lysates using quantitative real-time PCR.
Procedure:
-
RNA Isolation: Isolate total RNA from the cell lysates using a commercial RNA isolation kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (TNF-α, IL-6, IL-1β) and a housekeeping gene, and the qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the control group.
-
Signaling Pathways and Visualizations
Inflammatory responses are orchestrated by complex signaling networks. This compound, as a 1,2,4-oxadiazole derivative, is likely to interfere with one or more of these pathways to exert its anti-inflammatory effects. The following diagrams illustrate the key signaling pathways potentially modulated by this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and is activated by stimuli such as LPS. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α and IL-6. Evidence suggests that 1,2,4-oxadiazole derivatives can inhibit this pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of inflammatory responses triggered by LPS. This pathway can also lead to the production of pro-inflammatory cytokines. Some anti-inflammatory compounds exert their effects by inhibiting one or more components of the MAPK cascade.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is essential for signaling initiated by a wide array of cytokines and growth factors, including interferons. Dysregulation of this pathway is linked to various inflammatory and autoimmune diseases. While a direct link to 1,2,4-oxadiazoles is less established, its central role in cytokine signaling makes it a potential, albeit secondary, target for anti-inflammatory compounds.
Caption: Hypothetical influence of this compound on the JAK/STAT signaling pathway.
Conclusion
These application notes and protocols provide a robust framework for the in vitro characterization of this compound's effects on cytokine expression. By employing these standardized methods, researchers can generate reliable and reproducible data to elucidate the anti-inflammatory properties of this compound. The provided signaling pathway diagrams offer a conceptual model for its mechanism of action, guiding further mechanistic studies. A thorough investigation of this compound's impact on these key inflammatory pathways will be instrumental in advancing its development as a potential therapeutic agent for inflammatory diseases.
References
- 1. Lipopolysaccharide activation of the MEK-ERK1/2 pathway in human monocytic cells mediates tissue factor and tumor necrosis factor alpha expression by inducing Elk-1 phosphorylation and Egr-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciepub.com [sciepub.com]
- 3. Activation of the JAK/STAT-1 Signaling Pathway by IFN-γ Can Down-Regulate Functional Expression of the MHC Class I-Related Neonatal Fc Receptor for IgG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Proxazole Formulation for In Vivo Gastroenterology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxazole is a compound with analgesic, anti-inflammatory, and spasmolytic properties, making it a molecule of interest for functional gastrointestinal disorders.[1] This document provides detailed application notes and protocols for the preparation and in vivo evaluation of a this compound formulation in preclinical gastroenterology research. The focus is on standardized models for assessing visceral pain, inflammation, and gastrointestinal motility.
This compound Formulation for Oral Administration
For in vivo studies in rodent models, this compound is often used in its citrate salt form, which enhances its solubility in aqueous solutions.[2][3] A common and effective method for preparing an oral formulation is a suspension.
Materials:
-
This compound citrate[3]
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in distilled water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Volumetric flask
-
Scale
Protocol for 10 mg/mL Suspension:
-
Calculate the required amount of this compound citrate and 0.5% CMC solution based on the desired final volume.
-
Weigh the appropriate amount of this compound citrate.
-
Triturate the this compound citrate powder in a mortar and pestle to ensure a fine, uniform particle size.
-
Gradually add a small volume of the 0.5% CMC solution to the powder and levigate to form a smooth paste.
-
Transfer the paste to a volumetric flask.
-
Rinse the mortar and pestle with the remaining 0.5% CMC solution and add it to the flask to ensure a complete transfer of the compound.
-
Bring the flask to the final desired volume with the 0.5% CMC solution.
-
Stir the suspension continuously using a magnetic stirrer for at least 30 minutes before administration to ensure homogeneity.
Note: The stability of the suspension should be evaluated for the duration of the study. It is recommended to prepare the formulation fresh daily.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in common in vivo models of gastrointestinal dysfunction.
Assessment of Visceral Analgesic Activity: Acetic Acid-Induced Writhing Test
This model is used to evaluate the efficacy of analgesic compounds against visceral pain.[4]
Materials:
-
Male ICR mice (20-25 g)
-
This compound citrate formulation
-
0.6% acetic acid solution
-
Syringes and oral gavage needles
-
Observation chambers
-
Timer
Experimental Workflow:
Caption: Workflow for Acetic Acid-Induced Writhing Test.
Procedure:
-
Acclimatize male ICR mice for at least 7 days before the experiment.
-
Fast the mice for 12 hours with free access to water.
-
Randomly divide the animals into groups (n=6-10 per group):
-
Vehicle control (0.5% CMC)
-
This compound citrate (e.g., 10, 30, 100 mg/kg)
-
Positive control (e.g., Diclofenac sodium, 10 mg/kg)
-
-
Administer the respective treatments orally (p.o.) via gavage.
-
After 60 minutes, administer 0.6% acetic acid intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a 15-minute period.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the following formula:
% Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
Expected Quantitative Data:
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | Data | 0% |
| This compound | 10 | Data | Calculated |
| This compound | 30 | Data | Calculated |
| This compound | 100 | Data | Calculated |
| Positive Control | 10 | Data | Calculated |
Assessment of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model to evaluate the acute anti-inflammatory effects of a compound.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound citrate formulation
-
1% (w/v) Carrageenan solution in saline
-
Plethysmometer
-
Syringes and oral gavage needles
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Test.
Procedure:
-
Acclimatize male Wistar rats for at least 7 days.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle control (0.5% CMC)
-
This compound citrate (e.g., 25, 50, 100 mg/kg)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
-
Administer the respective treatments orally.
-
After 60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
% Inhibition = [(Mean paw volume increase in control - Mean paw volume increase in treated) / Mean paw volume increase in control] x 100
Expected Quantitative Data:
| Treatment Group | Dose (mg/kg) | \multicolumn{4}{c|}{% Inhibition of Paw Edema (± SEM)} | | :--- | :--- | :--- | :--- | :--- | :--- | | | | 1 hour | 2 hours | 3 hours | 4 hours | | Vehicle Control | - | 0% | 0% | 0% | 0% | | this compound | 25 | Data | Data | Data | Data | | this compound | 50 | Data | Data | Data | Data | | this compound | 100 | Data | Data | Data | Data | | Positive Control | 10 | Data | Data | Data | Data |
Assessment of Spasmolytic Activity: Charcoal Meal Gastrointestinal Transit Test
This model evaluates the effect of a compound on gastrointestinal motility.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound citrate formulation
-
Charcoal meal (10% activated charcoal in 5% gum acacia)
-
Syringes and oral gavage needles
-
Dissection tools
-
Ruler
Experimental Workflow:
Caption: Workflow for Charcoal Meal Transit Test.
Procedure:
-
Acclimatize male Wistar rats for at least 7 days.
-
Fast the rats for 18 hours with free access to water.
-
Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle control (0.5% CMC)
-
This compound citrate (e.g., 10, 30, 100 mg/kg)
-
Positive control (e.g., Atropine, 1 mg/kg)
-
-
Administer the respective treatments orally.
-
After 30 minutes, administer 1 mL of the charcoal meal orally.
-
After another 30 minutes, humanely euthanize the rats.
-
Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
Calculate the percentage of intestinal transit using the following formula:
% Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
Expected Quantitative Data:
| Treatment Group | Dose (mg/kg) | % Intestinal Transit (± SEM) | % Inhibition of Motility |
| Vehicle Control | - | Data | 0% |
| This compound | 10 | Data | Calculated |
| This compound | 30 | Data | Calculated |
| This compound | 100 | Data | Calculated |
| Positive Control | 1 | Data | Calculated |
Mechanism of Action: Spasmolytic Effect
The spasmolytic effect of this compound on gastrointestinal smooth muscle is believed to be mediated through the blockade of L-type voltage-gated calcium channels. This action inhibits the influx of extracellular calcium, which is a critical step in the initiation and maintenance of smooth muscle contraction.
Signaling Pathway:
Caption: Proposed mechanism of this compound's spasmolytic action.
Pathway Description:
-
Depolarization of the gastrointestinal smooth muscle cell membrane opens L-type voltage-gated calcium channels.
-
This opening allows for the influx of extracellular calcium ions (Ca2+) into the cytosol.
-
The increased intracellular Ca2+ binds to calmodulin.
-
The Ca2+-calmodulin complex activates Myosin Light Chain Kinase (MLCK).
-
Activated MLCK phosphorylates the Myosin Light Chain (MLC).
-
Phosphorylated MLC leads to the interaction of actin and myosin, resulting in smooth muscle contraction.
-
This compound blocks the L-type voltage-gated calcium channels, thereby inhibiting the influx of Ca2+.
-
The reduced intracellular Ca2+ concentration prevents the activation of MLCK, leading to a decrease in MLC phosphorylation and subsequent smooth muscle relaxation.
Conclusion
These application notes and protocols provide a framework for the preclinical in vivo evaluation of this compound in the context of gastroenterology. The provided formulation and experimental designs are based on standard and widely accepted methodologies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines. The proposed mechanism of action provides a basis for further mechanistic studies to fully elucidate the pharmacological profile of this compound.
References
Application Notes and Protocols for the Analytical Purity Testing of Proxazole
Disclaimer: Publicly available, validated analytical methods specifically for the purity testing of Proxazole are limited. The following application notes and protocols have been developed based on established analytical techniques for structurally related compounds, such as oxazole and triazole derivatives, and general principles of pharmaceutical analysis. These methods should be fully validated by the end-user to ensure suitability for their specific application.
Introduction
This compound, a substituted oxadiazole, requires robust analytical methods to ensure its purity, identity, and stability, which are critical aspects of drug development and quality control. This document provides detailed protocols for the determination of this compound purity using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic techniques. Additionally, it outlines a strategy for impurity profiling through forced degradation studies.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
Reverse-phase HPLC (RP-HPLC) is a primary method for assessing the purity of this compound and quantifying its impurities. A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from any potential degradation products.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of a validated HPLC method for this compound.
| Parameter | Specification |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
Experimental Protocol: Stability-Indicating RP-HPLC Method
Objective: To develop a stability-indicating RP-HPLC method for the quantitative determination of this compound and its process-related and degradation impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 15 80 20 80 22 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm (based on the UV absorbance of related azole compounds)
-
Injection Volume: 10 µL
Reagent and Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Solution (50 µg/mL): Accurately weigh about 5 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Accurately weigh about 5 mg of the this compound sample and prepare it in the same manner as the standard solution.
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is free of interfering peaks.
-
Inject the standard solution five times to check for system suitability (RSD of peak areas should be ≤ 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that of the standard. Impurities can be quantified based on their area percentage relative to the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in this compound, such as residual solvents from the synthesis process.
Quantitative Data Summary
| Parameter | Specification |
| Linearity Range | Dependent on the specific solvent |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | Typically in the low ppm range |
| Limit of Quantitation (LOQ) | Typically in the mid-to-high ppm range |
Experimental Protocol: Residual Solvent Analysis
Objective: To identify and quantify residual solvents in the this compound drug substance.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) for identification.
-
Headspace autosampler.
Chromatographic Conditions:
-
Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 260 °C
-
MS Transfer Line Temperature: 250 °C
-
MS Ion Source Temperature: 230 °C
-
Mass Range: 35-350 amu
Reagent and Sample Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO)
-
Standard Solution: Prepare a stock solution containing known amounts of potential residual solvents (e.g., methanol, ethanol, acetone, dichloromethane) in DMSO.
-
Sample Preparation: Accurately weigh about 100 mg of this compound into a headspace vial. Add 1.0 mL of DMSO. Crimp the vial.
Procedure:
-
Equilibrate the headspace vials containing the sample and standard solutions at 80 °C for 15 minutes.
-
Inject the headspace vapor onto the GC-MS system.
-
Identify the residual solvents in the sample by comparing their retention times and mass spectra to those of the standards.
-
Quantify the identified solvents using the FID signal and an external standard calibration.
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the identity and structure of this compound and for characterizing any isolated impurities.
Experimental Protocols
4.1.1. Infrared (IR) Spectroscopy
-
Objective: To confirm the presence of key functional groups in the this compound molecule.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the this compound sample onto the ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Compare the resulting spectrum with that of a reference standard. Key functional groups to observe include C=N and C-O-C stretching of the oxadiazole ring, and aromatic C-H bands.
-
4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide detailed structural information and confirm the identity of this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Procedure:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of this compound.
-
4.1.3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of this compound and to aid in the structural elucidation of impurities.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).
-
Procedure:
-
Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound.
-
For impurity characterization, perform tandem MS (MS/MS) to obtain fragmentation patterns.
-
Impurity Profiling via Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical methods.
Forced Degradation Conditions
Expose a solution of this compound (e.g., 100 µg/mL) to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
After exposure, neutralize the acidic and basic samples and analyze all stressed samples by the developed HPLC method to assess for degradation and the formation of new peaks.
Application Notes and Protocols: Assessing the Stability of Proxazole in Cell Culture Media for Long-Term Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxazole is a small molecule drug candidate with anti-inflammatory and analgesic properties, classified as a spasmolytic agent for functional gastrointestinal disorders.[1][2] Its mechanism of action is suggested to be similar to papaverine, potentially involving the modulation of smooth muscle contractility.[1][3] Furthermore, compounds containing the 1,2,4-oxadiazole core structure, like this compound, have been shown to exhibit anti-inflammatory effects through the inhibition of the NF-κB signaling pathway and reduction of reactive oxygen species (ROS) production.[4]
Long-term cell culture experiments are crucial for evaluating the efficacy and mechanism of action of therapeutic compounds like this compound. However, the stability of a small molecule in the complex environment of cell culture media over extended periods is a critical factor that can significantly impact experimental outcomes. Degradation of the compound can lead to a decrease in its effective concentration, potentially resulting in an underestimation of its potency and efficacy.
Several factors can influence the stability of a compound in cell culture media, including:
-
pH: The physiological pH of cell culture media (typically 7.2-7.4) can promote the hydrolysis of susceptible compounds.
-
Temperature: Standard incubation temperatures of 37°C can accelerate degradation reactions.
-
Media Components: Interactions with media components such as serum proteins, amino acids, and vitamins can lead to degradation or sequestration of the compound.
-
Enzymatic Degradation: The presence of enzymes in serum supplements or secreted by cells can metabolize the compound.
-
Light and Oxygen: Exposure to light and dissolved oxygen can cause photodegradation and oxidation, respectively.
This application note provides a detailed protocol for assessing the stability of this compound in cell culture media to ensure accurate and reproducible results in long-term experiments.
Quantitative Data Summary
The stability of a test compound in cell culture media should be empirically determined. The following table provides a template for summarizing the quantitative data obtained from stability experiments. Researchers should populate this table with their experimental findings.
| Media Type | Serum Concentration (%) | Incubation Temperature (°C) | Time Point (hours) | This compound Concentration (µM) | Percent Remaining (%) | Half-life (t½) (hours) |
| DMEM | 10 | 37 | 0 | 10.0 | 100 | |
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| 24 | ||||||
| 48 | ||||||
| 72 | ||||||
| RPMI-1640 | 10 | 37 | 0 | 10.0 | 100 | |
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| 24 | ||||||
| 48 | ||||||
| 72 | ||||||
| Serum-Free Media | 0 | 37 | 0 | 10.0 | 100 | |
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| 24 | ||||||
| 48 | ||||||
| 72 |
Experimental Protocols
This section details the methodology for determining the stability of this compound in cell culture media. The primary analytical method recommended is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for its high sensitivity and specificity in quantifying small molecules within complex biological matrices.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Dulbecco's Modified Eagle Medium (DMEM)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Sterile, low-binding microcentrifuge tubes
-
Sterile, tissue culture-treated plates
Preparation of Solutions
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to create a 10 mM stock solution. Vortex until fully dissolved. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Spiked Cell Culture Media (10 µM): Pre-warm the desired cell culture medium (e.g., DMEM with 10% FBS) to 37°C. Add the 10 mM this compound stock solution to the pre-warmed media to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.5% to minimize solvent effects. Gently mix by inverting the tube.
Experimental Procedure for Stability Assessment
-
Aliquoting: Dispense 1 mL aliquots of the 10 µM this compound-spiked media into sterile, low-binding microcentrifuge tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Time Zero (T=0) Sample: Immediately after preparation, take three of the aliquoted tubes and process them for analysis as the T=0 time point. This will serve as the baseline concentration.
-
Incubation: Place the remaining tubes in a 37°C, 5% CO₂ incubator.
-
Time-Course Sampling: At each designated time point, remove three replicate tubes from the incubator and process them for analysis.
-
Sample Processing (Protein Precipitation): a. To each 1 mL sample, add 3 mL of ice-cold acetonitrile containing an internal standard (if available). b. Vortex the mixture vigorously for 30 seconds to precipitate proteins. c. Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a new set of tubes. e. Evaporate the supernatant to dryness under a gentle stream of nitrogen. f. Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
HPLC-MS Analysis: a. Inject the reconstituted samples onto a suitable C18 reverse-phase HPLC column. b. Use a gradient elution method with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). c. Detect and quantify the parent this compound peak using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
Data Analysis: a. Generate a standard curve of this compound in the same cell culture medium to ensure accurate quantification. b. Calculate the concentration of this compound at each time point using the standard curve. c. Determine the percentage of this compound remaining at each time point relative to the T=0 concentration. d. Plot the percentage of remaining this compound versus time. e. Calculate the half-life (t½) of this compound in the cell culture medium using first-order decay kinetics.
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining this compound stability.
Putative Signaling Pathway
Caption: Putative anti-inflammatory signaling pathway of this compound.
Discussion and Interpretation
The stability of this compound in cell culture media is a critical parameter for the design and interpretation of long-term in vitro studies. If significant degradation is observed, several strategies can be employed to mitigate its impact:
-
Regular Media Changes: Replenishing the cell culture media at intervals shorter than the compound's half-life can help maintain a more consistent concentration.
-
Use of Serum-Free Media: If the degradation is primarily due to enzymatic activity in the serum, conducting experiments in serum-free or reduced-serum conditions may improve stability.
-
Concentration Adjustment: The initial concentration of this compound can be adjusted to compensate for the expected degradation over the course of the experiment. However, this approach should be used with caution as degradation products may have their own biological activities.
-
Formulation Strategies: For compounds with poor stability, the use of stabilizing agents or novel formulations could be explored, though their potential effects on the cells must be carefully evaluated.
By carefully characterizing the stability of this compound under the specific conditions of your long-term experiments, you can ensure the reliability and accuracy of your findings, leading to a better understanding of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The effects of this compound on renal function in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Proxazole Precipitation in Aqueous Buffer: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Proxazole precipitation in aqueous buffers during experimental setups. Due to the limited publicly available data on the aqueous solubility of this compound, this guide combines known information with general principles for handling poorly soluble research compounds.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous buffer?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for compounds with low aqueous solubility. This occurs because the compound, which is stable in the organic solvent, "crashes out" when the solution becomes predominantly aqueous, exceeding its solubility limit in the final buffer.
Q3: What are the key factors that can influence this compound precipitation?
Several factors can contribute to the precipitation of a compound like this compound in aqueous solutions, including:
-
pH of the buffer: The solubility of ionizable compounds is highly dependent on the pH of the solution.
-
Temperature: Temperature can affect the solubility of compounds, though the effect can vary.[2]
-
Concentration of this compound: Higher final concentrations are more likely to exceed the solubility limit and lead to precipitation.
-
Buffer composition and ionic strength: The specific salts and their concentrations in the buffer can influence the solubility of a compound.
-
Rate of addition and mixing: Rapid addition of the DMSO stock to the aqueous buffer without adequate mixing can create localized high concentrations, promoting precipitation.
Troubleshooting Guide
If you are experiencing this compound precipitation, consult the following troubleshooting table for potential causes and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate and heavy precipitation upon adding DMSO stock to buffer. | The final concentration of this compound is well above its aqueous solubility limit. | - Lower the final working concentration of this compound. - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, keeping in mind cell toxicity limits (typically <0.5% v/v for many cell lines). |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | The compound is kinetically trapped in a supersaturated state and is slowly precipitating out. This could also indicate compound instability in the aqueous buffer. | - Prepare fresh solutions immediately before use. - Evaluate the stability of this compound in your specific buffer over your experimental timeframe. |
| Precipitation is observed only at certain pH values. | This compound is likely an ionizable compound, and its solubility is pH-dependent. | - Empirically determine the optimal pH range for this compound solubility in your buffer system. - Adjust the pH of your buffer, if your experimental design allows. |
| The solution appears hazy or opalescent, but no distinct precipitate is visible. | Formation of a colloidal suspension or very fine precipitate. | - Centrifuge the solution at high speed to pellet any fine precipitate. - Use a solubility-enhancing agent. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol provides a general method for preparing a working solution of this compound in an aqueous buffer, minimizing the risk of precipitation.
Materials:
-
This compound powder
-
100% DMSO (cell culture grade, sterile)
-
Aqueous buffer (e.g., PBS, pH 7.4), sterile
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Vortex or sonicate briefly to ensure complete dissolution.
-
-
Serial Dilution (Intermediate Step):
-
Perform an intermediate dilution of the DMSO stock solution in your aqueous buffer. This helps to avoid a large solvent shock when preparing the final working solution. For example, dilute the 10 mM stock 1:10 in the aqueous buffer to create a 1 mM intermediate solution.
-
-
Preparation of Final Working Solution:
-
Vortex the aqueous buffer gently.
-
While vortexing, add the required volume of the intermediate this compound solution drop-wise to the vigorously stirred aqueous buffer to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation.
-
Protocol 2: Assessing this compound Solubility
This protocol describes a general method to empirically estimate the solubility of this compound in your aqueous buffer of choice.
Materials:
-
This compound powder
-
Aqueous buffer of interest
-
Microcentrifuge tubes
-
Shaker or rotator
-
Spectrophotometer or HPLC system
Methodology:
-
Prepare a Series of this compound Concentrations:
-
Add an excess amount of this compound powder to a known volume of your aqueous buffer in several microcentrifuge tubes.
-
-
Equilibration:
-
Incubate the tubes on a shaker or rotator at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved this compound.
-
-
Quantification:
-
Carefully collect the supernatant without disturbing the pellet.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if this compound has a chromophore) or HPLC.
-
The measured concentration represents the solubility of this compound in that buffer under the tested conditions.
-
Visualizing Experimental Workflows
To aid in experimental design and troubleshooting, the following diagrams illustrate key workflows.
Caption: A troubleshooting workflow for this compound precipitation.
Caption: Workflow for determining this compound solubility.
Disclaimer: The information provided in this guide is intended for research use only. Due to the limited availability of specific data for this compound, researchers should perform their own validation and optimization experiments.
References
Technical Support Center: Optimizing Proxazole Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Proxazole in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new in vitro experiment?
A1: For a compound with limited published in vitro data like this compound, it is recommended to start with a broad concentration range to establish a dose-response curve. A common approach is to perform a logarithmic or semi-logarithmic dilution series spanning several orders of magnitude, for example, from 1 nM to 100 µM.[1] This wide range helps in identifying the concentrations at which this compound exhibits its biological effect, potential cytotoxicity, or has no effect.
Q2: How should I prepare my this compound stock solution?
A2: this compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution, for instance, at 10 mM in DMSO. This stock can then be serially diluted to the desired final concentrations in your cell culture medium. Storing the stock solution in small, single-use aliquots at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles.[3]
Q3: What is the maximum permissible DMSO concentration in the final culture medium?
A3: The final concentration of the solvent, such as DMSO, in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced toxicity to the cells.[3] It is crucial to include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in your experiments to account for any potential effects of the solvent itself.[3]
Q4: How can I determine if this compound is cytotoxic to my cells?
A4: Cytotoxicity should be assessed to distinguish between the desired biological effect and general toxicity. Standard cytotoxicity assays include:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells.
-
Trypan Blue Exclusion Assay: Differentiates between viable and non-viable cells based on membrane integrity.
Q5: What are the essential controls to include in my this compound experiments?
A5: To ensure the validity and interpretability of your results, the following controls are essential:
-
Untreated Control: Cells in culture medium alone to provide a baseline for normal cell behavior.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration to control for solvent effects.
-
Positive Control: A known anti-inflammatory agent to confirm that your experimental system is responsive.
-
Negative Control (Optional): A structurally similar but inactive compound to help identify potential off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect of this compound at any tested concentration. | 1. Compound Insolubility: this compound may have precipitated out of the solution at the tested concentrations. 2. Incorrect Target: The cellular target of this compound may not be present or functional in your chosen cell line. 3. Insufficient Incubation Time: The biological effect may require a longer duration to manifest. 4. Compound Degradation: The this compound stock may have degraded. | 1. Verify Solubility: Visually inspect the media for any precipitate after adding this compound. Consider using a lower concentration range or a different solvent if solubility is an issue. 2. Cell Line Characterization: Confirm the expression and activity of the expected target pathway in your cell line. 3. Time-Course Experiment: Perform an experiment with varying incubation times (e.g., 24, 48, 72 hours) to determine the optimal duration. 4. Check Compound Integrity: Use a fresh aliquot of this compound stock solution. If the problem persists, consider analytical methods like HPLC to check the purity and integrity of the compound. |
| High cell death observed even at low this compound concentrations. | 1. High Sensitivity of the Cell Line: Some cell lines are inherently more sensitive to certain compounds. 2. Solvent Toxicity: The concentration of DMSO may be too high. 3. Off-Target Cytotoxicity: this compound may have unintended toxic effects on the cells. | 1. Lower Concentration Range: Test a lower range of this compound concentrations. 2. Verify Solvent Toxicity: Run a vehicle control with a dilution series of DMSO to determine the non-toxic concentration for your specific cell line. 3. Perform Cytotoxicity Assays: Conduct assays like MTT or LDH release to determine the 50% cytotoxic concentration (CC50) and distinguish it from the effective concentration (EC50). |
| Inconsistent or variable results between experiments. | 1. Inconsistent Cell Seeding Density: Variations in the initial number of cells can lead to different responses. 2. Variability in Compound Dilutions: Inaccurate pipetting can lead to inconsistent final concentrations. 3. Cell Passage Number: Cells at very high or low passage numbers can behave differently. | 1. Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well for every experiment. 2. Careful Pipetting: Use calibrated pipettes and be meticulous when preparing serial dilutions. 3. Maintain Consistent Passage Number: Use cells within a defined passage number range for all experiments. |
Experimental Protocols
This compound Stock Solution Preparation
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 287.41 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. For 1 mL of stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 287.41 g/mol = 0.0028741 g = 2.87 mg
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated and vehicle controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the CC50 value.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound (CC50 in µM) in Different Cell Lines
| Cell Line | Cell Type | 24 hours | 48 hours | 72 hours |
| RAW 264.7 | Murine Macrophage | >100 | 85.2 | 62.5 |
| THP-1 | Human Monocyte | >100 | 92.1 | 75.8 |
| HUVEC | Human Endothelial | >100 | >100 | 95.3 |
Table 2: Hypothetical Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 cells (IC50 in µM)
| Treatment Duration | IC50 (µM) |
| 24 hours | 25.6 |
| 48 hours | 18.3 |
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: A potential anti-inflammatory mechanism of this compound.
References
Avoiding Proxazole off-target effects in kinase assays
Disclaimer: Publicly available scientific literature primarily describes Proxazole as an anti-inflammatory and analgesic agent for gastrointestinal disorders[1][2][3][4]. Its activity as a kinase inhibitor is not well-documented in these sources. The following technical support guide is based on a hypothetical scenario where a compound named "this compound" is being investigated as a kinase inhibitor, to address the query regarding the management of its off-target effects in kinase assays.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals using "this compound" as a kinase inhibitor, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor like this compound?
A1: Off-target effects are unintended interactions of an inhibitor with kinases or other proteins that are not the intended therapeutic target[5]. Due to the highly conserved nature of the ATP-binding pocket across the human kinome, inhibitors designed for one kinase can often bind to and inhibit others. These off-target interactions can lead to unexpected cellular responses, toxicity, or a misleading interpretation of experimental results.
Q2: Why is it crucial to identify the off-target effects of this compound?
A2: Identifying off-target effects is critical for several reasons:
-
Therapeutic Potential: For drug development, off-target effects can cause adverse side effects in patients.
-
Compound Selectivity: Understanding the selectivity profile of this compound helps in choosing the most appropriate tool compound for research.
Q3: What is the difference between biochemical and cellular assays for determining this compound's selectivity?
A3: Biochemical and cellular assays provide different but complementary information about an inhibitor's selectivity.
| Assay Type | Description | Advantages | Disadvantages |
| Biochemical (Cell-Free) Assays | These assays use purified, recombinant kinases to measure the direct inhibition of enzymatic activity by this compound in a controlled, in vitro environment. Examples include radiometric assays and fluorescence-based assays. | - High confidence in target identification.- High-throughput capabilities.- Allows for direct measurement of inhibitor potency (e.g., IC50). | - May not reflect the complexity of the cellular environment (e.g., ATP concentration, presence of scaffolding proteins).- Can be prone to interference from fluorescent or promiscuous compounds. |
| Cell-Based Assays | These assays measure the effect of this compound on kinase activity within a living cell. This can involve measuring the phosphorylation of a downstream substrate or using techniques like cellular thermal shift assays (CETSA) or NanoBRET™ to assess target engagement. | - More physiologically relevant.- Accounts for factors like cell permeability and intracellular ATP competition.- Provides information on the functional consequences of target inhibition. | - More complex to perform and interpret.- Observed effects could be due to downstream or off-target interactions.- Potency can be influenced by cellular transport mechanisms. |
Troubleshooting Guide
Issue 1: I'm observing an unexpected cellular phenotype after treating cells with this compound.
This could be due to the inhibition of an off-target kinase. Here’s how to troubleshoot this issue:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform Kinome Profiling: Screen this compound against a large panel of kinases to identify potential off-targets.2. Use a Structurally Different Inhibitor: Test an inhibitor with a different chemical scaffold that targets the same primary kinase. If the phenotype is not replicated, it suggests an off-target effect of this compound.3. Rescue Experiment: Overexpress a drug-resistant mutant of the intended target. If the phenotype persists, it is likely due to an off-target effect. | - Identification of unintended kinase targets.- Confirmation that the observed phenotype is independent of the intended target. |
| Paradoxical pathway activation | 1. Dose-Response Analysis: Perform a detailed dose-response curve. Some inhibitors can paradoxically activate a pathway at certain concentrations.2. Analyze Downstream Signaling: Use Western blotting to examine the phosphorylation status of key proteins in related signaling pathways. | - Understanding of the dose-dependent nature of the phenotype.- Identification of unexpectedly activated signaling pathways. |
| Non-kinase off-targets | 1. Chemical Proteomics: Use techniques like affinity chromatography with immobilized this compound to pull down binding partners from cell lysates.2. Thermal Shift Assays (DSF): Assess the binding of this compound to a panel of purified non-kinase proteins. | - Identification of non-kinase proteins that interact with this compound. |
Issue 2: The biochemical IC50 of this compound is much lower than its effective concentration (EC50) in my cellular assay.
Discrepancies between biochemical and cellular potencies are common and can be attributed to several factors:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor cell permeability | 1. Assess Cell Permeability: Use analytical techniques like LC-MS/MS to measure the intracellular concentration of this compound.2. Modify Compound Structure: If permeability is low, consider synthesizing analogs with improved physicochemical properties. | - Quantification of intracellular compound levels.- Improved correlation between biochemical and cellular potency with more permeable analogs. |
| High intracellular ATP concentration | 1. ATP-Competitive Binding: If this compound is an ATP-competitive inhibitor, high intracellular ATP levels (1-5 mM) will compete for binding, leading to a higher EC50.2. Determine Mechanism of Action: Conduct kinetic studies to confirm if this compound is an ATP-competitive inhibitor. | - Understanding of how intracellular ATP affects this compound's potency.- Confirmation of the inhibitor's binding mode. |
| Active drug efflux | 1. Use Efflux Pump Inhibitors: Co-incubate cells with this compound and known efflux pump inhibitors (e.g., verapamil). A decrease in the EC50 suggests active efflux. | - Identification of active transport as a reason for reduced cellular potency. |
| Compound instability or metabolism | 1. Assess Compound Stability: Measure the stability of this compound in your cell culture media and cell lysates over time. | - Determination of the compound's half-life in the experimental system. |
Data Presentation: Hypothetical Kinase Selectivity of this compound
The following table presents hypothetical data for "this compound" to illustrate how kinase selectivity is typically represented. A lower IC50 value indicates higher potency.
| Kinase Target | IC50 (nM) | Selectivity Ratio (Off-target IC50 / On-target IC50) | Notes |
| Target Kinase A (On-Target) | 15 | 1 | Intended Target |
| Kinase B | 150 | 10 | 10-fold selective over Kinase B |
| Kinase C | 450 | 30 | 30-fold selective over Kinase C |
| Kinase D | 2,500 | 167 | Highly selective over Kinase D |
| Kinase E | 35 | 2.3 | Potential Off-Target |
Experimental Protocols
Protocol 1: Kinome-Wide Profiling using a Competitive Binding Assay
This protocol describes a general method for assessing the selectivity of this compound across a large panel of kinases.
-
Reagent Preparation:
-
Prepare a panel of DNA-tagged recombinant human kinases.
-
Immobilize an active-site directed ligand on a solid support (e.g., sepharose beads).
-
Prepare serial dilutions of this compound in DMSO.
-
-
Binding Assay:
-
In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the this compound dilution.
-
Include a DMSO-only control for 100% kinase activity and a known broad-spectrum inhibitor as a positive control.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Capture and Wash:
-
Transfer the mixture to a filter plate where the immobilized ligand will capture the kinase.
-
Wash the filter plate multiple times to remove unbound components.
-
-
Quantification:
-
Elute the bound kinase-DNA conjugate.
-
Quantify the amount of kinase captured using quantitative PCR (qPCR) with primers specific for the DNA tag.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the log of the this compound concentration to determine the IC50 for each kinase.
-
Protocol 2: Western Blot Analysis of a Downstream Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation of a downstream substrate of a suspected off-target kinase.
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a predetermined amount of time. Include a vehicle (DMSO) control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for the total amount of the downstream protein as a loading control.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.
-
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Workflow for characterizing inhibitor selectivity.
References
Proxazole stability issues in long-term storage
Welcome to the Proxazole Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the long-term storage and stability of this compound. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound powder?
A1: For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C. These conditions are intended to minimize degradation over months to years. For short-term storage, such as days to weeks, 0-4°C is acceptable.[1] Proper storage is crucial to maintain the compound's stability and ensure a shelf life of over two years.[1]
Q2: I need to prepare a stock solution of this compound. What is the recommended solvent and how should I store the solution?
A2: this compound is soluble in DMSO.[1] When preparing stock solutions, it is advisable to use high-purity, anhydrous DMSO. For short-term storage (days to weeks), the stock solution can be stored at 0-4°C. For long-term storage (months), it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C.[1]
Q3: My this compound solution has turned slightly yellow. Is it still usable?
A3: A change in color, such as yellowing, can be an indicator of degradation. The use of a discolored solution is not recommended without first verifying its purity and concentration via an analytical method like High-Performance Liquid Chromatography (HPLC). Degradation can lead to a decrease in the active compound concentration and the presence of impurities that might interfere with your experiment.
Q4: Can I store my this compound stock solution at room temperature for a few hours during an experiment?
A4: While this compound is stable enough for shipping at ambient temperatures over a few weeks, it is best practice to minimize the time stock solutions spend at room temperature.[1] Higher temperatures can accelerate chemical degradation. It is recommended to keep the stock solution on ice during experimental setup and return it to the recommended storage temperature as soon as possible.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, potentially related to this compound stability.
Issue 1: Inconsistent or lower-than-expected activity in a cell-based assay.
-
Possible Cause 1: Degradation of this compound in stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution from solid this compound powder that has been stored correctly. Compare the activity of the fresh stock solution with the old one. To avoid this issue in the future, aliquot stock solutions into single-use volumes to prevent multiple freeze-thaw cycles.
-
-
Possible Cause 2: Degradation of this compound in the assay medium.
-
Troubleshooting Step: The pH, temperature, and components of your cell culture medium can affect the stability of this compound. Assess the stability of this compound in your specific assay medium over the time course of your experiment. This can be done by incubating this compound in the medium, taking samples at different time points, and analyzing them by HPLC.
-
-
Possible Cause 3: Interaction with other components in the assay.
-
Troubleshooting Step: Some components of the assay, such as certain supplements or high concentrations of serum, may interact with this compound. Review your assay protocol for any potentially reactive components.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis of this compound.
-
Possible Cause 1: Degradation due to improper storage.
-
Troubleshooting Step: Review the storage conditions of both the solid compound and the solution. Ensure they align with the recommended guidelines (see FAQs). The presence of new peaks strongly suggests the formation of degradation products.
-
-
Possible Cause 2: Exposure to light.
-
Troubleshooting Step: this compound should be stored in the dark. If solutions were handled in clear vials or exposed to ambient light for extended periods, photodegradation may have occurred. Use amber vials or light-blocking containers for storage and handling.
-
-
Possible Cause 3: Oxidative degradation.
-
Troubleshooting Step: Exposure to air and oxidizing agents can cause degradation. If you suspect oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon). Ensure solvents are of high purity and free of peroxides.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Duration | Temperature | Light/Moisture Conditions |
| Solid Powder | Short-term (days to weeks) | 0 - 4°C | Dry and dark |
| Solid Powder | Long-term (months to years) | -20°C | Dry and dark |
| DMSO Stock Solution | Short-term (days to weeks) | 0 - 4°C | Dark |
| DMSO Stock Solution | Long-term (months) | -20°C | Dark, in single-use aliquots |
Data compiled from MedKoo Biosciences product information sheet.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound (Representative Method)
This protocol is a representative method based on common practices for small molecules and is intended as a starting point. Method validation and optimization for your specific equipment and needs are essential.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry based on the absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Create a working standard solution of 100 µg/mL by diluting the stock solution with the mobile phase.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 2 hours. Neutralize with 1N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 2 hours. Neutralize with 1N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Store the solid this compound powder at 70°C for 48 hours. Prepare a 100 µg/mL solution in the mobile phase.
-
Photodegradation: Expose a 100 µg/mL solution of this compound to a calibrated light source (as per ICH Q1B guidelines).
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent this compound peak. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
-
Visualizations
Caption: Plausible anti-inflammatory signaling pathway for this compound.
Caption: Workflow for forced degradation stability testing.
Caption: Troubleshooting inconsistent experimental results.
References
Technical Support Center: Proxazole Solubility and Activity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Proxazole in cell-based assays. Due to its poor aqueous solubility, specific preparative and experimental techniques are required to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known activities?
This compound is an anti-inflammatory and analgesic agent, also exhibiting papaverine-like spasmolytic properties, used for functional gastrointestinal disorders.[1][2] It is structurally classified as a 1,2,4-oxadiazole derivative.[3] Its therapeutic effects are attributed to its ability to reduce inflammation and relieve smooth muscle spasms.
Q2: What is the primary challenge when using this compound in cell-based assays?
The main challenge is this compound's low aqueous solubility. Direct addition of this compound to aqueous cell culture media will likely result in precipitation, leading to inaccurate and non-reproducible experimental outcomes.
Q3: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1] It is crucial to use anhydrous, cell culture-grade DMSO to minimize toxicity to your cells.
Q4: I observed a precipitate when I diluted my this compound DMSO stock solution into my cell culture medium. What should I do?
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To mitigate this, you can try the following:
-
Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. However, a slightly higher, non-toxic concentration may be necessary to maintain this compound in solution. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.
-
Serial dilution in culture medium: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock in the cell culture medium. This can help to avoid rapid changes in solvent polarity.
-
Pre-warming the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Increase mixing: Add the this compound stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
Troubleshooting Guide: Solubility Enhancement
If you continue to experience solubility issues with this compound, consider the following advanced strategies.
Co-Solvent Systems
For some applications, using a co-solvent system can improve solubility. However, the toxicity of any co-solvent on your specific cell line must be carefully evaluated.
| Co-Solvent | Typical Starting Concentration in Final Medium | Considerations |
| Ethanol | < 0.5% | Can be cytotoxic at higher concentrations. |
| Polyethylene Glycol 300 (PEG300) | 0.1% - 1% | Generally well-tolerated by many cell lines. |
| Tween® 80 | 0.01% - 0.1% | A non-ionic surfactant that can aid in solubilization. |
Note: The concentrations in the table are starting points and should be optimized for your specific cell line and experimental conditions.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used for this purpose.
Hypothetical Solubility Enhancement of this compound with Cyclodextrins
| Cyclodextrin (CD) | Molar Ratio (this compound:CD) | Estimated Solubility Increase (fold) |
| HP-β-CD | 1:1 | 10 - 50 |
| HP-β-CD | 1:2 | 50 - 200 |
| SBE-β-CD | 1:1 | 20 - 100 |
| SBE-β-CD | 1:2 | 100 - 500 |
This table presents hypothetical data based on the known effects of cyclodextrins on poorly soluble compounds. Empirical validation is required.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 287.41 g/mol )
-
Anhydrous, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 2.87 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 2-3 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes may aid dissolution.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound Working Solutions for Cell Treatment
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure (for a final concentration of 10 µM):
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM this compound stock solution to 990 µL of complete cell culture medium to get a 100 µM solution. Mix gently by inverting the tube.
-
Add the required volume of the 100 µM intermediate solution to your cell culture wells to achieve the final desired concentration of 10 µM. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well.
-
Ensure the final DMSO concentration does not exceed the tolerance level of your cells (typically <0.5%).
-
Protocol 3: Cyclodextrin-Based Solubilization of this compound
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or PBS
-
Stir plate and stir bar
-
-
Procedure (for a 1:2 molar ratio):
-
Prepare a solution of HP-β-CD in sterile water or PBS. The concentration will depend on the desired final concentration of this compound.
-
Add this compound powder to the HP-β-CD solution to achieve a 1:2 molar ratio of this compound to HP-β-CD.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm sterile filter to remove any undissolved material.
-
The concentration of the solubilized this compound in the filtrate should be determined empirically, for example, by UV-Vis spectrophotometry.
-
Signaling Pathways and Visualization
This compound's anti-inflammatory and spasmolytic effects are likely mediated through the modulation of key signaling pathways.
Proposed Anti-Inflammatory Signaling Pathway
As an anti-inflammatory agent, this compound may inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. Inhibition of these pathways would lead to a reduction in the production of pro-inflammatory cytokines.
Caption: Proposed anti-inflammatory mechanism of this compound.
Proposed Spasmolytic Signaling Pathway
The papaverine-like spasmolytic activity of this compound likely involves the inhibition of phosphodiesterase (PDE), leading to increased intracellular cyclic AMP (cAMP) and subsequent relaxation of smooth muscle. It may also involve the blockade of calcium channels.
Caption: Proposed spasmolytic mechanism of this compound.
Experimental Workflow: Western Blot for MAPK Pathway Analysis
This workflow outlines the key steps to investigate the effect of this compound on the MAPK signaling pathway.
Caption: Western blot workflow for MAPK pathway analysis.
References
Technical Support Center: Proxazole Interference with Fluorescent Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Proxazole in their experiments and encountering potential interference with fluorescent assays. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify, understand, and mitigate these issues to ensure the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescent assay?
This compound is a small molecule primarily known for its anti-inflammatory and analgesic properties.[1] Structurally, it contains a 1,2,4-oxadiazole ring and a phenylpropane group.[2] Like many small molecules, this compound has the potential to interfere with fluorescent assays through two primary mechanisms: autofluorescence (the compound's own intrinsic fluorescence) and quenching (where the compound reduces the fluorescence signal of your probe).[3]
Q2: Could this compound be autofluorescent?
Q3: How can I quickly check if this compound is causing interference in my assay?
A straightforward method to check for interference is to run a set of control experiments. The most critical control is a "no-target" or "compound-only" condition. In this setup, you measure the fluorescence signal of this compound in your assay buffer at the concentrations you are testing, but without your biological target (e.g., enzyme, receptor, or cells). A significant signal in this control indicates that this compound is autofluorescent at your assay's wavelengths.
To test for quenching, you can measure the fluorescence of your assay's fluorophore with and without the addition of this compound. A concentration-dependent decrease in the fluorophore's signal in the presence of this compound suggests a quenching effect.
Troubleshooting Guides
Issue 1: Unexpectedly High Fluorescence Signal
Symptom: The fluorescence signal increases in the presence of this compound, even in control wells without the biological target.
Possible Cause: Autofluorescence of this compound.
Troubleshooting Steps:
-
Run a Compound-Only Control:
-
Prepare a dilution series of this compound in the assay buffer.
-
Measure the fluorescence at the excitation and emission wavelengths of your assay.
-
A dose-dependent increase in fluorescence confirms autofluorescence.
-
-
Perform a Spectral Scan:
-
If available, use a spectrophotometer to measure the full excitation and emission spectra of this compound. This will identify its fluorescent profile and help in selecting alternative fluorophores.
-
-
Mitigation Strategies:
-
Red-Shift Your Assay: Switch to a fluorophore with excitation and emission wavelengths further into the red spectrum, outside of this compound's potential fluorescence range.
-
Decrease this compound Concentration: If possible, lower the concentration of this compound to a range where its autofluorescence is minimal.
-
Issue 2: Unexpectedly Low Fluorescence Signal
Symptom: The fluorescence signal decreases in the presence of this compound, but you are unsure if it is a true biological effect or an artifact.
Possible Cause: Fluorescence quenching or inner filter effect caused by this compound.
Troubleshooting Steps:
-
Perform a Quenching Control Assay:
-
Measure the fluorescence of your fluorophore (the fluorescent dye or protein alone) in the assay buffer.
-
Add a dilution series of this compound and measure the fluorescence again.
-
A concentration-dependent decrease in the fluorophore's signal indicates quenching.
-
-
Measure Absorbance Spectrum:
-
Measure the absorbance spectrum of this compound at the concentrations used in your assay.
-
High absorbance at the excitation or emission wavelength of your fluorophore suggests an inner filter effect.
-
-
Mitigation Strategies:
-
Decrease Compound Concentration: Lowering the concentration of this compound can reduce quenching effects.
-
Change the Fluorophore: Select a fluorophore whose spectral properties do not overlap with this compound's absorbance spectrum.
-
Use an Orthogonal Assay: Confirm your findings with a non-fluorescence-based method, such as a colorimetric or luminescence assay.
-
Quantitative Data Summary
Since specific quantitative data for this compound's fluorescence interference is not publicly available, the following tables provide illustrative data based on common interfering compounds to guide your troubleshooting.
Table 1: Illustrative Autofluorescence of this compound
| This compound Concentration (µM) | Fluorescence Intensity (a.u.) at Ex/Em of a Green Fluorophore |
| 0 | 10 |
| 1 | 50 |
| 10 | 500 |
| 100 | 5000 |
Table 2: Illustrative Quenching by this compound on a Green Fluorophore
| This compound Concentration (µM) | Fluorescence Intensity (a.u.) | % Quenching |
| 0 | 10000 | 0% |
| 1 | 8500 | 15% |
| 10 | 4000 | 60% |
| 100 | 500 | 95% |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if this compound is autofluorescent at the assay's excitation and emission wavelengths.
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate reader with fluorescence capabilities
-
Black, opaque microplates
Method:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your primary assay.
-
Add the dilutions to the wells of the microplate. Include wells with only the assay buffer as a blank control.
-
Set the microplate reader to the excitation and emission wavelengths used for your experimental fluorophore.
-
Measure the fluorescence intensity of each well.
-
Subtract the average fluorescence of the blank wells from the fluorescence readings of the wells containing this compound.
-
Analysis: A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your experimental conditions.
Protocol 2: Orthogonal Assay Confirmation
Objective: To confirm the biological activity of this compound using a non-fluorescence-based method.
Method:
-
Select an orthogonal assay that measures a different output from your primary assay (e.g., an enzyme activity assay that produces a colorimetric or luminescent signal, or a cell viability assay that measures ATP levels).
-
Perform the orthogonal assay using the same concentrations of this compound and the same experimental conditions (e.g., incubation time, temperature) as your primary fluorescent assay.
-
Analysis: Compare the results from the orthogonal assay to your fluorescence-based data. If the results are consistent (e.g., a dose-dependent decrease in both fluorescence and ATP levels), it provides stronger evidence that the observed effect is biological and not an artifact of fluorescence interference.
Visualizations
Caption: A logical workflow for troubleshooting fluorescence assay interference.
Caption: Experimental workflow for identifying and confirming this compound interference.
References
- 1. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C17H25N3O | CID 8590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficient fluorescence emission from protonated 1,3,4-oxadiazole derivatives with meta dimethylamino substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Proxazole Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cytotoxic effects of Proxazole, a novel investigational compound, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic small molecule inhibitor designed to target the hypothetical "Kyoto" signaling pathway, which is implicated in aberrant cell proliferation. It acts by competitively inhibiting the kinase activity of "Kyoto Kinase 1" (KK1), a critical upstream regulator of this pathway. However, off-target effects and on-target toxicities in sensitive primary cell types can lead to significant cytotoxicity.
Q2: High levels of cell death are observed in my primary cell cultures even at low concentrations of this compound. What are the initial troubleshooting steps?
A2: When encountering unexpected cytotoxicity, it is crucial to adopt a systematic approach. First, verify the final concentration of this compound and its solvent (e.g., DMSO) in the culture medium. Ensure the health and viability of your primary cells before initiating treatment. Key initial steps include performing a comprehensive dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) and optimizing the exposure time.[1][2]
Q3: How can the cytotoxic effects of this compound be reduced without compromising its intended biological activity?
A3: Mitigating cytotoxicity while preserving the desired therapeutic effect is a common challenge in drug development.[1] Several strategies can be employed:
-
Optimize Concentration and Exposure Time: The most direct approach is to lower the concentration of this compound and reduce the incubation period.[2]
-
Adjust Serum Concentration: The presence of serum proteins in the culture medium can bind to the compound, reducing its free concentration and thus its toxicity.[2] Experimenting with different serum concentrations may be beneficial.
-
Co-treatment with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-incubation with antioxidants like N-acetylcysteine (if oxidative stress is involved) or pan-caspase inhibitors such as Z-VAD-FMK (if apoptosis is the primary mode of cell death) may rescue cells.
Q4: How can I differentiate between this compound-induced apoptosis and necrosis?
A4: Distinguishing between different modes of cell death is essential for understanding the mechanism of cytotoxicity. Assays such as Annexin V and Propidium Iodide (PI) staining, analyzed by flow cytometry, can effectively differentiate between viable, apoptotic, and necrotic cells. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will be positive for both.
Q5: My vehicle control wells (e.g., DMSO) show significant cell death. What could be the cause?
A5: High toxicity in vehicle control wells typically points to two main issues:
-
Solvent Concentration: The final concentration of the solvent may be too high for your specific primary cell type. It is recommended to keep the final DMSO concentration at or below 0.1%.
-
Contamination: Microbial contamination (bacteria, yeast, fungi, or mycoplasma) can lead to rapid cell death and a drop in the pH of the culture medium. Visually inspect the cultures under a microscope for any signs of contamination and consider regular mycoplasma testing.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| High cell death across all this compound concentrations | • this compound concentration is too high.• Solvent (e.g., DMSO) toxicity.• Primary cells are highly sensitive.• Contamination of cell culture. | • Perform a wider dose-response curve, starting from nanomolar concentrations.• Ensure the final solvent concentration is non-toxic (typically ≤ 0.1%).• Reduce the exposure time of the compound.• Visually inspect cultures for contamination and test for mycoplasma. |
| Inconsistent results between experimental replicates | • Uneven cell seeding.• Pipetting errors during serial dilutions.• "Edge effects" in multi-well plates. | • Ensure a homogenous single-cell suspension before seeding.• Use calibrated pipettes and be consistent with your technique.• To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Precipitate forms when this compound is added to the culture medium | • Poor solubility of this compound in aqueous solutions.• Interaction with components in the culture medium. | • Prepare a higher concentration stock solution of this compound in an appropriate solvent (e.g., DMSO).• Warm the culture medium to 37°C before adding the compound.• Increase the serum concentration in the medium, if compatible with the experiment. |
| No observable effect of this compound, even at high concentrations | • this compound is inactive.• The chosen primary cell type does not express the target "Kyoto Kinase 1".• Incorrect assay for measuring the biological endpoint. | • Verify the identity and purity of the this compound compound.• Confirm the expression of the target protein in your primary cells using techniques like Western blot or qPCR.• Ensure the chosen viability or proliferation assay is appropriate and has been validated for your cell type. |
Quantitative Data Summary
The following table summarizes hypothetical cytotoxicity data for this compound across various primary cell types. This data should be determined experimentally for your specific cells.
| Primary Cell Type | Assay | Incubation Time (hours) | IC50 (µM) | CC50 (µM) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | MTT | 24 | 5.2 | 15.8 |
| Primary Human Hepatocytes | LDH Release | 48 | 12.5 | 28.3 |
| Peripheral Blood Mononuclear Cells (PBMCs) | MTT | 72 | 2.1 | 9.7 |
| Renal Proximal Tubule Epithelial Cells | MTT | 48 | 18.9 | 45.1 |
IC50: Half-maximal inhibitory concentration (measure of potency). CC50: Half-maximal cytotoxic concentration (measure of toxicity).
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Primary cells
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the cells and add the this compound dilutions. Include vehicle-only and untreated controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol distinguishes between viable, apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible.
Protocol 3: LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.
Materials:
-
Treated and control cells in a 96-well plate
-
LDH Cytotoxicity Assay Kit
-
Microplate reader
Procedure:
-
Prepare cells and treat them with a range of this compound concentrations as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate for the time specified in the kit instructions (typically 30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum release control.
Protocol 4: Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control cells
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and a pNA-labeled substrate)
-
Microplate reader
Procedure:
-
Induce apoptosis with this compound and harvest the cells.
-
Lyse the cells using the provided lysis buffer and incubate on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
In a 96-well plate, add the cell lysate to each well.
-
Add the reaction buffer containing DTT to each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
Determine the fold-increase in caspase-3 activity by comparing the results from treated samples to untreated controls.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity.
Troubleshooting Logic
Caption: Troubleshooting flowchart for high cytotoxicity.
References
Technical Support Center: Proxazole Smooth Muscle Relaxation Experiments
Welcome to the technical support center for Proxazole smooth muscle relaxation experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action in smooth muscle relaxation?
This compound is a synthetic compound classified as a spasmolytic agent, used for functional gastrointestinal disorders.[1] While its precise mechanism is not extensively documented in publicly available literature, compounds with a similar oxazole structure have been investigated as phosphodiesterase (PDE) inhibitors, particularly targeting the PDE3 isoform.[2][3] Inhibition of PDE3 in smooth muscle cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, inhibits myosin light chain kinase (MLCK), resulting in reduced phosphorylation of the myosin light chain and subsequent muscle relaxation.[4][5] Therefore, it is hypothesized that this compound exerts its smooth muscle relaxant effects primarily through PDE3 inhibition.
Q2: What is the recommended solvent for this compound and what are the potential vehicle effects?
This compound is soluble in dimethyl sulfoxide (DMSO). When preparing stock solutions, it is crucial to use the minimum required concentration of DMSO, as the vehicle itself can have direct effects on smooth muscle contractility. High concentrations of DMSO (>1%) have been shown to induce relaxation by decreasing the Ca2+ sensitivity of myofilaments. Conversely, some studies have reported that DMSO can enhance acetylcholine-induced contractions in certain smooth muscle types by inhibiting acetylcholinesterase. It is imperative to run vehicle controls with the same final concentration of DMSO used for this compound dilutions to account for any solvent-induced effects.
Q3: How should this compound be stored to ensure its stability?
For short-term storage (days to weeks), this compound powder should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C. Stock solutions in DMSO should also be stored at -20°C. Proper storage is critical to prevent degradation of the compound, which could lead to inconsistent experimental results.
Q4: Should the endothelium be intact or removed for my smooth muscle relaxation experiments with this compound?
The decision to use endothelium-intact or endothelium-denuded tissue depends on the research question. The endothelium plays a crucial role in regulating vascular tone by releasing vasodilatory factors like nitric oxide (NO) and prostacyclin. If the objective is to study the direct effect of this compound on the smooth muscle cells, it is advisable to use endothelium-denuded preparations. The successful removal of the endothelium should be confirmed functionally, for example, by the absence of relaxation in response to an endothelium-dependent vasodilator like acetylcholine. If the aim is to investigate the overall effect of this compound on the tissue, including any potential interactions with endothelial signaling pathways, then endothelium-intact preparations should be used.
Troubleshooting Guide
This guide addresses common issues encountered during this compound smooth muscle relaxation experiments, particularly those using an isolated organ bath setup.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible dose-response curves | 1. This compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | - Aliquot the stock solution upon preparation to minimize freeze-thaw cycles. - Store the compound and stock solutions at the recommended temperatures (Powder: -20°C long-term; Stock solution: -20°C). - Prepare fresh dilutions from the stock solution for each experiment. |
| 2. Tissue Viability Issues: Poor dissection technique, prolonged time between tissue isolation and experiment, or inadequate oxygenation. | - Handle tissues gently during dissection to avoid damage. - Keep the tissue in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit) throughout the preparation. - Ensure continuous and adequate aeration of the organ bath with carbogen (95% O2, 5% CO2). | |
| 3. Inconsistent Pre-contraction: Variability in the contractile response to the agonist used to induce tone. | - Allow for a sufficient equilibration period (at least 60 minutes) under a stable resting tension before adding any drugs. - Use a consistent concentration of the pre-contracting agent (e.g., phenylephrine, KCl) that elicits a submaximal, stable contraction. - Ensure complete washout of the pre-contracting agent between dose-response curves. | |
| Unexpected Contraction or Biphasic (U-shaped) Dose-Response Curve | 1. Vehicle Effects: The concentration of the vehicle (e.g., DMSO) may be causing off-target effects. | - Perform a vehicle control curve to determine the effect of the solvent at the concentrations used. - Keep the final DMSO concentration in the organ bath as low as possible (ideally <0.1%). |
| 2. Complex Mechanism of Action: this compound might have multiple targets or engage different signaling pathways at varying concentrations. | - Investigate potential off-target effects by using specific inhibitors for other known smooth muscle relaxation pathways (e.g., K+ channel blockers, adenylyl cyclase inhibitors). - Consider that non-monotonic dose-response curves can result from receptor up- or down-regulation or the engagement of opposing signaling pathways at different concentrations. | |
| Lower than Expected Potency (High IC50) | 1. Endothelial-Derived Contracting Factors: In endothelium-intact preparations, the endothelium might release vasoconstrictors that counteract the relaxant effect of this compound. | - Repeat the experiment using endothelium-denuded tissue to assess the direct effect on smooth muscle. |
| 2. Incorrect Experimental Conditions: pH or temperature of the physiological salt solution may be suboptimal. | - Ensure the physiological salt solution is maintained at 37°C and a pH of 7.4 through continuous buffering and aeration with carbogen. | |
| 3. Drug Adsorption: The compound may adhere to the tubing or organ bath material. | - Use silanized glassware or low-adhesion tubing to minimize non-specific binding. | |
| No Relaxation Observed | 1. Inactive Compound: The this compound batch may be degraded or of poor quality. | - Verify the purity and integrity of the compound using analytical methods if possible. - Test a fresh batch of the compound. |
| 2. Irreversible Contraction: The pre-contracting agent may have caused an irreversible contraction. | - Ensure the concentration of the pre-contracting agent is not supramaximal. - Test the viability of the tissue by inducing relaxation with a known potent vasodilator (e.g., sodium nitroprusside) at the end of the experiment. |
Experimental Protocols
Detailed Methodology for Isolated Aortic Ring Relaxation Assay
This protocol is a standard method for assessing the vasorelaxant effects of compounds like this compound.
-
Tissue Preparation:
-
Euthanize a rat (e.g., Sprague-Dawley) according to approved animal care and use protocols.
-
Excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit physiological salt solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length.
-
For endothelium-denuded studies, gently rub the intimal surface of the rings with a fine wire or forceps.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
-
Connect the rings to an isometric force transducer.
-
Apply an optimal resting tension (typically 1.5-2 g for rat aorta) and allow the tissue to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
After equilibration, induce a contraction with a submaximal concentration of a vasoconstrictor, such as phenylephrine (1 µM) or KCl (60 mM).
-
Once the contraction reaches a stable plateau, for endothelium-intact rings, add a cumulative concentration of acetylcholine (e.g., 10⁻⁹ to 10⁻⁵ M) to confirm endothelium-dependent relaxation. A relaxation of >80% indicates intact endothelium. For endothelium-denuded rings, the relaxation to acetylcholine should be minimal (<10%).
-
-
Generation of this compound Concentration-Response Curve:
-
Wash the tissues several times to return to the baseline resting tension.
-
Induce a stable, submaximal contraction with the chosen vasoconstrictor.
-
Once the contraction is stable, add cumulative concentrations of this compound (e.g., from 1 nM to 100 µM) to the organ bath.
-
Record the relaxation response at each concentration until a maximal effect is observed or the concentration range is exhausted.
-
The relaxation at each concentration is typically expressed as a percentage of the pre-contraction induced by the agonist.
-
-
Data Analysis:
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of this compound that produces 50% of the maximal relaxation) using non-linear regression analysis.
-
Quantitative Data for a Reference Compound: Papaverine
Papaverine is a non-specific phosphodiesterase inhibitor and can be used as a positive control for smooth muscle relaxation experiments.
| Parameter | Value | Tissue | Notes |
| IC50 | 0.10 mM | Rat Aortic Smooth Muscle Cells | Measured 1 minute after administration. |
| IC50 | 0.056 mM | Human Coronary Artery Endothelial Cells | Measured 1 minute after administration. |
| Concentration for 100% Relaxation | ~0.18 mM | Rat Aorta | Against epinephrine-induced contraction, observed after 10 minutes. |
Signaling Pathway and Experimental Workflow Diagrams
Hypothesized Signaling Pathway of this compound-Induced Smooth Muscle Relaxation
References
- 1. Adenosine relaxation in isolated rat aortic rings and possible roles of smooth muscle Kv channels, KATP channels and A2a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Thoracic Aortic Rings and Detection of Tension in Isolated Thoracic Aortic Rings [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 5. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
Proxazole degradation byproducts and their effects
Technical Support Center: Proxazole
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental small molecule inhibitor of the tyrosine kinase receptor, RTK-X. It is currently under investigation for its potential therapeutic effects in oncology. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of RTK-X, thereby blocking downstream signaling pathways involved in cell proliferation and survival.
Q2: What are the known degradation byproducts of this compound?
This compound is known to degrade under common experimental and storage conditions, primarily through hydrolysis and oxidation. The two major degradation byproducts identified are:
-
PXZ-H (this compound-Hydrolysate): Formed by the hydrolytic cleavage of the oxazole ring.
-
PXZ-O (this compound-Oxide): Formed by the oxidation of the tertiary amine group.
Q3: What are the known biological effects of the this compound degradation byproducts?
The degradation byproducts of this compound have distinct biological activities that can confound experimental results:
-
PXZ-H has been observed to induce significant off-target cytotoxicity through mitochondrial membrane depolarization.
-
PXZ-O exhibits weak inhibitory activity against a panel of unrelated kinases, potentially leading to misleading results in kinase profiling assays.
Q4: How can I prevent the degradation of this compound during storage and handling?
To minimize degradation, this compound should be handled with care:
-
Storage: Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solutions: Prepare fresh working solutions daily from frozen stocks. Use anhydrous solvents where possible.
-
pH: Avoid highly acidic or basic aqueous solutions, as these conditions accelerate hydrolysis. The optimal pH range for stability in aqueous buffers is 6.0-7.5.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture media.
-
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Analyze your this compound stock solution using HPLC-UV to check for the presence of PXZ-H and PXZ-O.
-
Assess Stability in Media: Incubate this compound in your cell culture media for the duration of your experiment (e.g., 24, 48, 72 hours) and quantify the amount of parent compound and byproducts at each time point using HPLC-MS.
-
Minimize Incubation Time: If degradation is significant, consider reducing the drug exposure time in your assay.
-
Refresh Media: For longer-term experiments, consider refreshing the media with freshly prepared this compound at regular intervals.
-
Issue 2: Unexpected cytotoxicity observed at high concentrations of this compound.
-
Possible Cause: The cytotoxic effects are not from this compound itself, but from the accumulation of the PXZ-H byproduct.
-
Troubleshooting Steps:
-
Quantify PXZ-H Levels: Determine the concentration of PXZ-H in your experimental samples where cytotoxicity is observed.
-
Test Byproduct Directly: Perform a cytotoxicity assay using purified PXZ-H to determine its IC50 value.
-
Compare Cytotoxicity: Compare the cytotoxicity profile of your this compound sample with that of pure PXZ-H.
-
Use Freshly Prepared this compound: Repeat the experiment using a fresh batch of this compound that has been confirmed to have minimal PXZ-H contamination.
-
Data Summary
Table 1: Stability of this compound Under Various Conditions
| Condition | Solvent/Buffer | Temperature | Half-life (t½) of this compound | % PXZ-H after 24h | % PXZ-O after 24h |
| 1 | DMSO | 25°C | > 14 days | < 0.1% | < 0.5% |
| 2 | PBS, pH 7.4 | 37°C | 48 hours | 25.0% | 5.0% |
| 3 | PBS, pH 5.0 | 37°C | 12 hours | 50.0% | 2.0% |
| 4 | Cell Culture Media + 10% FBS | 37°C | 36 hours | 35.0% | 8.0% |
Table 2: Biological Activity of this compound and its Byproducts
| Compound | Target Kinase (RTK-X) IC50 | Off-Target Kinase (SRC) IC50 | Cytotoxicity (HepG2 cells) CC50 |
| This compound | 50 nM | > 10 µM | > 50 µM |
| PXZ-H | > 50 µM | > 50 µM | 5 µM |
| PXZ-O | 5 µM | 800 nM | > 50 µM |
Experimental Protocols
Protocol 1: Quantification of this compound and its Byproducts by HPLC-MS
-
Sample Preparation:
-
For in vitro samples, precipitate proteins by adding 3 volumes of ice-cold acetonitrile with an internal standard (e.g., 100 ng/mL Verapamil).
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) using a triple quadrupole mass spectrometer.
-
MRM Transitions:
-
This compound: [M+H]+ → fragment ion 1
-
PXZ-H: [M+H]+ → fragment ion 2
-
PXZ-O: [M+H]+ → fragment ion 3
-
-
-
Quantification:
-
Generate a standard curve for each analyte (this compound, PXZ-H, PXZ-O) using known concentrations.
-
Calculate the concentration of each analyte in the samples based on the standard curve.
-
Visualizations
Caption: this compound degradation pathways.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Technical Support Center: Proxazole Buffer Compatibility in Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges when working with Proxazole in enzymatic assays.
Disclaimer: As of the last update, specific enzymatic targets of this compound have not been definitively identified in publicly available literature. However, based on its classification as a papaverine-like spasmolytic and an anti-inflammatory agent, this guide focuses on its potential inhibitory activities against Phosphodiesterases (PDEs) and Cyclooxygenases (COX) . The following information is intended to guide researchers in designing and troubleshooting enzymatic assays for these likely target classes.
Frequently Asked Questions (FAQs)
Q1: What are the likely enzymatic targets of this compound?
Based on its pharmacological description, this compound is likely to inhibit two main classes of enzymes:
-
Phosphodiesterases (PDEs): Its "papaverine-like" spasmolytic activity suggests inhibition of PDEs, which would lead to an increase in intracellular cyclic AMP (cAMP) and/or cyclic GMP (cGMP), resulting in smooth muscle relaxation. The oxazole moiety is also found in other known PDE inhibitors.
-
Cyclooxygenases (COX): Its anti-inflammatory properties suggest it may inhibit COX-1 and/or COX-2, enzymes central to the inflammatory cascade through the production of prostaglandins. The oxazole chemical structure is present in several known COX inhibitors.
Q2: I am starting my research on this compound. Which enzyme class should I investigate first?
The choice depends on the primary effect you are investigating. If you are interested in its spasmolytic properties, starting with a panel of phosphodiesterase isoform assays would be a logical first step. If you are focused on its anti-inflammatory mechanism, then COX-1 and COX-2 inhibition assays would be more appropriate.
Q3: How do I dissolve this compound for my enzymatic assays?
For initial stock solutions, it is recommended to use an organic solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For the final assay, dilute the stock solution in the assay buffer, ensuring the final concentration of the organic solvent is low (typically ≤1%) to avoid affecting enzyme activity.
Q4: What are the general considerations for selecting a buffer for an enzymatic assay with this compound?
The choice of buffer is critical for obtaining reliable and reproducible results. Key considerations include:
-
pH: The buffer's pKa should be close to the optimal pH for the enzyme's activity.
-
Compatibility: The buffer components should not interfere with the enzyme, the substrate, or this compound itself. For example, phosphate buffers may inhibit certain kinases, while Tris buffers can chelate metal ions, which might be important for some metalloenzymes.[1]
-
Ionic Strength: The salt concentration of the buffer can influence enzyme conformation and activity.
-
Temperature Stability: The buffer's pH can be temperature-dependent. Ensure the pH is set at the assay's incubation temperature.
Troubleshooting Guides
Phosphodiesterase (PDE) Assays
Issue: Low or No Inhibition of PDE Activity by this compound
| Possible Cause | Recommended Solution |
| Incorrect PDE Isoform | Test this compound against a panel of different PDE isoforms (e.g., PDE1-PDE11) as it may be selective. |
| Suboptimal Assay Conditions | Ensure the pH, temperature, and co-factor concentrations (e.g., Mg²⁺/Mn²⁺, Calmodulin for PDE1) are optimal for the specific PDE isoform being tested. |
| This compound Instability | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2] |
| High Substrate Concentration | If this compound is a competitive inhibitor, high substrate (cAMP/cGMP) concentrations may mask its inhibitory effect. Perform assays at substrate concentrations near or below the Km value. |
| Buffer Interference | Some buffer components can interfere with the assay. Test alternative buffer systems (e.g., Tris-HCl, HEPES, MOPS).[3][4] |
Issue: High Variability Between Replicates in PDE Assays
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes and consider using a master mix for adding reagents to minimize pipetting errors. |
| This compound Precipitation | Visually inspect wells for any signs of precipitation. If observed, reduce the final concentration of this compound or increase the final DMSO concentration slightly (while staying within the enzyme's tolerance). |
| Inconsistent Incubation Times | Ensure all wells are incubated for the same duration. Use a multi-channel pipette to start and stop reactions simultaneously. |
Cyclooxygenase (COX) Assays
Issue: No Significant Difference in COX-1 vs. COX-2 Inhibition
| Possible Cause | Recommended Solution |
| This compound is a Non-Selective Inhibitor | The compound may genuinely inhibit both isoforms to a similar extent. |
| Incorrect Inhibitor Concentration Range | The concentrations tested may be too high, causing complete inhibition of both isoforms and masking any selectivity. Test a wider range of concentrations, especially lower ones. |
| Enzyme Purity and Activity | Ensure the purity and specific activity of the COX-1 and COX-2 enzyme preparations are as expected. Use control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) to validate the assay.[5] |
Issue: High Background Signal in COX Assay
| Possible Cause | Recommended Solution |
| Peroxidase Contamination | If using a peroxidase-based detection method, other peroxidases in the sample can contribute to the background signal. Include a control with a specific COX inhibitor to differentiate COX-dependent activity. |
| Auto-oxidation of Substrate | The substrate (e.g., arachidonic acid) may auto-oxidize. Prepare substrate solutions fresh and keep them on ice. |
| Buffer Components | Certain buffer additives may interfere with the detection method. Test the buffer components alone for any background signal. |
Data Presentation
Table 1: Recommended Buffer Systems for Potential this compound Target Assays
| Enzyme Class | Common Buffer Systems | Typical pH Range | Key Additives/Cofactors | Potential Interferences to Consider |
| Phosphodiesterases (PDEs) | Tris-HCl, HEPES, MOPS | 7.4 - 8.0 | MgCl₂ or MnCl₂, Calmodulin and CaCl₂ (for PDE1), DTT | Phosphate (can precipitate with Mg²⁺/Mn²⁺), Chelating agents (e.g., EDTA) |
| Cyclooxygenases (COX) | Tris-HCl, Phosphate | 7.0 - 8.0 | Hemin, Phenol (enhances activity), EDTA (can be included to chelate inhibitory metal ions) | High concentrations of certain detergents, Azide (can inhibit peroxidase activity) |
Experimental Protocols
Protocol 1: General Phosphodiesterase (PDE) Inhibition Assay (Radiometric)
This protocol is a generalized method and may require optimization for specific PDE isoforms.
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Prepare Substrate Mix: In the assay buffer, prepare a solution containing [³H]-cAMP or [³H]-cGMP at a concentration of 2x the final desired concentration.
-
Prepare this compound Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to achieve 2x the final desired concentrations.
-
Assay Procedure: a. In a microplate, add 25 µL of the this compound dilutions or vehicle control. b. Add 25 µL of the diluted PDE enzyme solution and pre-incubate for 10 minutes at 30°C. c. Initiate the reaction by adding 50 µL of the substrate mix. d. Incubate for a predetermined time (e.g., 15-30 minutes) at 30°C, ensuring the reaction stays within the linear range. e. Terminate the reaction by adding a stop solution (e.g., boiling the plate, adding a specific inhibitor, or using a commercial stop reagent).
-
Product Separation and Detection: a. The product (e.g., [³H]-AMP or [³H]-GMP) is converted to [³H]-adenosine or [³H]-guanosine by adding a 5'-nucleotidase. b. The mixture is then passed through an anion-exchange resin (e.g., DEAE-Sephadex), which retains the unreacted charged substrate. c. The uncharged product flows through and is collected in a scintillation vial. d. The radioactivity is measured using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: General Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This protocol measures the peroxidase activity of COX enzymes.
-
Prepare Assay Buffer: 100 mM Tris-HCl (pH 8.0).
-
Prepare Reagents:
-
Hemin Cofactor: Prepare a stock solution of hemin in DMSO and dilute to the final working concentration in the assay buffer.
-
Colorimetric Substrate: Use a suitable peroxidase substrate such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which changes color upon oxidation.
-
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol and dilute to the final working concentration in the assay buffer just before use.
-
-
Prepare this compound Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer.
-
Assay Procedure: a. In a 96-well plate, add 150 µL of assay buffer, 10 µL of hemin, and 10 µL of the this compound dilutions or vehicle control. b. Add 10 µL of the COX-1 or COX-2 enzyme solution. c. Pre-incubate for 5 minutes at 25°C. d. Add 10 µL of the colorimetric substrate solution. e. Initiate the reaction by adding 10 µL of the arachidonic acid solution.
-
Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time using a microplate reader.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance curve. Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Visualizations
Caption: Potential mechanism of this compound via PDE inhibition.
Caption: Potential mechanism of this compound via COX inhibition.
Caption: General workflow for enzymatic inhibitor screening.
References
Validation & Comparative
A Comparative Guide to Proxazole and Papaverine for Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of smooth muscle relaxation induced by Proxazole and the well-established agent, Papaverine. This document summarizes their distinct molecular pathways, presents available quantitative data, and outlines key experimental protocols for assessing smooth muscle relaxation.
Overview of Mechanisms of Action
This compound and Papaverine are both capable of inducing smooth muscle relaxation, a critical physiological process in various systems, including the vasculature and gastrointestinal tract. However, they are believed to achieve this effect through different primary mechanisms. Papaverine is a well-characterized, non-specific phosphodiesterase (PDE) inhibitor with additional calcium channel blocking properties. In contrast, the direct mechanism of this compound on smooth muscle is less defined in publicly available literature. Based on its chemical structure as a 1,2,4-oxadiazole derivative, its mechanism is hypothesized to involve the inhibition of phosphodiesterase, similar to other related oxazole compounds.
Papaverine: A Dual-Action Relaxant
Papaverine, an opium alkaloid, induces smooth muscle relaxation primarily through the non-selective inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[1]. The accumulation of these second messengers activates protein kinase A (PKA) and protein kinase G (PKG), respectively. This initiates a signaling cascade that results in the dephosphorylation of myosin light chains and a decrease in intracellular calcium concentrations, ultimately leading to muscle relaxation and vasodilation[1].
Furthermore, some studies suggest that Papaverine may also directly block calcium channels, thereby inhibiting the influx of extracellular calcium necessary for muscle contraction[2]. There is also evidence indicating that in certain tissues, such as ileal smooth muscle, Papaverine may inhibit mitochondrial respiration, contributing to its relaxant effects[3].
This compound: A Postulated Phosphodiesterase Inhibitor
Direct experimental evidence detailing the specific mechanism of this compound on smooth muscle relaxation is limited. However, its chemical classification as a 1,2,4-oxadiazole derivative provides a strong basis for a hypothesized mechanism of action. Research into phosphorylated oxazole derivatives has demonstrated their potential as inhibitors of phosphodiesterase III (PDE3)[4]. PDE3 is a key enzyme in the regulation of cardiac and smooth muscle contractility. By inhibiting PDE3, these compounds can increase intracellular cAMP levels, leading to smooth muscle relaxation.
Therefore, it is plausible that this compound exerts its smooth muscle relaxant effects through a similar pathway, acting as a PDE inhibitor. Further experimental validation is required to confirm this hypothesis and to determine its selectivity for different PDE isoenzymes.
Quantitative Data Comparison
Table 1: Potency of Papaverine in Smooth Muscle Relaxation
| Tissue | Agonist Used for Contraction | Papaverine IC50/EC50 | Reference |
| Rat Aorta | Epinephrine | 0.18 mM (for ~100% relaxation) | |
| Bovine Abomasum | Carbachol (1 µM) | Not specified, concentration-dependent inhibition | |
| Bovine Abomasum | KCl (65 mM) | Not specified, concentration-dependent inhibition | |
| Guinea-pig Ileum | Electrical Field Stimulation | 4.76 µM (anal compartment) | |
| Guinea-pig Ileum | Electrical Field Stimulation | 3.53 µM (oral compartment) |
Table 2: Cytotoxicity Data for Papaverine
| Cell Type | Papaverine IC50 (1 min exposure) | Reference |
| Vascular Smooth Muscle Cells (SMCs) | 0.097 mM | |
| Endothelial Cells (ECs) | 0.056 mM |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the established signaling pathway for Papaverine and the hypothesized pathway for this compound.
Caption: Papaverine's dual mechanism of smooth muscle relaxation.
Caption: Hypothesized mechanism of this compound via PDE3 inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess smooth muscle relaxation.
I. In Vitro Organ Bath Assay
This protocol is used to measure the isometric tension of isolated smooth muscle strips in response to contractile and relaxant agents.
A. Materials and Reagents:
-
Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips, ileum segments)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, bubbled with 95% O2 / 5% CO2
-
Contractile agonist (e.g., Phenylephrine, Carbachol, KCl)
-
Test compounds (this compound, Papaverine)
-
Organ bath system with force-displacement transducers and data acquisition software
B. Protocol: Step-by-Step:
-
Tissue Preparation: Dissect smooth muscle tissue into appropriate sizes (e.g., 2-3 mm rings for aorta) and mount in the organ bath chambers filled with PSS at 37°C.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with PSS changes every 15-20 minutes.
-
Viability Check: Induce a contraction with a high concentration of a contractile agonist (e.g., 60 mM KCl) to ensure tissue viability. Wash the tissue and allow it to return to baseline.
-
Induction of Contraction: Add a submaximal concentration of a contractile agonist to induce a stable, sustained contraction.
-
Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, add the test compound (this compound or Papaverine) in a cumulative manner, increasing the concentration stepwise. Allow the tissue to reach a steady-state response at each concentration.
-
Data Analysis: Record the relaxation at each concentration as a percentage of the pre-induced contraction. Plot the concentration-response curve and calculate the IC50 or EC50 value.
Caption: Workflow for an in vitro organ bath experiment.
II. Calcium Imaging in Smooth Muscle Cells
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in cultured smooth muscle cells in response to stimuli and inhibitors.
A. Materials and Reagents:
-
Cultured smooth muscle cells
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Agonist to induce Ca2+ influx (e.g., KCl, specific receptor agonist)
-
Test compounds (this compound, Papaverine)
-
Fluorescence microscope or plate reader with live-cell imaging capabilities
B. Protocol: Step-by-Step:
-
Cell Culture: Plate smooth muscle cells on glass-bottom dishes or microplates and grow to an appropriate confluency.
-
Dye Loading: Incubate the cells with a Ca2+ indicator (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127) in PSS for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with fresh PSS to remove extracellular dye and allow for de-esterification of the indicator.
-
Baseline Measurement: Record the baseline fluorescence intensity (or ratio for ratiometric dyes like Fura-2) for a few minutes.
-
Compound Incubation: Add the test compound (this compound or Papaverine) at the desired concentration and incubate for a specified period.
-
Stimulation: Add the agonist to induce an increase in intracellular Ca2+.
-
Data Acquisition: Continuously record the fluorescence intensity before, during, and after the addition of the agonist.
-
Data Analysis: Quantify the change in fluorescence, which corresponds to the change in [Ca2+]i. Compare the agonist-induced Ca2+ response in the presence and absence of the test compound.
Caption: Workflow for a calcium imaging experiment.
Conclusion
Papaverine is a well-established smooth muscle relaxant with a dual mechanism involving non-specific PDE inhibition and calcium channel blockade. While direct evidence for this compound's mechanism is pending, its chemical structure strongly suggests a mode of action involving PDE inhibition, potentially with selectivity for PDE3. Further research, employing the experimental protocols outlined in this guide, is necessary to definitively elucidate the mechanism of this compound and to directly compare its potency and efficacy with Papaverine. Such studies would be invaluable for the development of novel and more selective smooth muscle relaxants.
References
- 1. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Papaverine-induced inhibition of electrical and mechanical activity and calcium movements of rat ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The difference in the inhibitory mechanisms of papaverine on vascular and intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Prospective Phosphodiesterase Inhibitors: Phosphorylated Oxazole Derivatives in Treatment of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Proxazole and Otilonium Bromide in the Management of Functional Gastrointestinal Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the clinical efficacy of Proxazole and Otilonium Bromide, two therapeutic agents indicated for functional gastrointestinal disorders. The comparison is based on available clinical trial data, experimental protocols, and mechanisms of action. A significant disparity in the volume of published research exists between the two compounds, with a substantial body of evidence supporting the efficacy of Otilonium Bromide, while high-quality clinical data for this compound is notably scarce.
Overview and Mechanism of Action
Otilonium Bromide (OB) is a quaternary ammonium derivative with potent spasmolytic activity.[1] Its therapeutic effects are primarily localized to the gastrointestinal tract due to poor systemic absorption.[1] The multifaceted mechanism of action of Otilonium Bromide involves the blockade of L-type and T-type calcium channels, antagonism of muscarinic M3 receptors, and interaction with tachykinin NK2 receptors on intestinal smooth muscle and primary afferent neurons.[1][2][3] This combination of actions leads to a reduction in intestinal motility and visceral hypersensitivity, key contributors to symptoms in irritable bowel syndrome (IBS).
This compound is described as an anti-inflammatory, analgesic, and spasmolytic agent. It is classified as a drug for functional gastrointestinal disorders. However, detailed information on its specific mechanism of action in the context of gastrointestinal function is not well-documented in recent scientific literature. It is suggested to have papaverine-like spasmolytic effects.
Clinical Efficacy: A Tale of Two Evidentiary Landscapes
The clinical evidence supporting the use of Otilonium Bromide in IBS is robust, stemming from multiple randomized controlled trials and pooled analyses. In contrast, the clinical trial data for this compound is sparse and dated.
Otilonium Bromide: Summary of Clinical Trial Data
A pooled analysis of three randomized, double-blind, placebo-controlled clinical trials, including the notable Otilonium Bromide in Irritable Bowel Syndrome (OBIS) study, provides compelling evidence for the efficacy of Otilonium Bromide. These studies enrolled a total of 883 patients with IBS who received either Otilonium Bromide (40 mg three times daily) or placebo for 15 weeks.
Key efficacy endpoints from the pooled analysis are summarized in the table below.
| Efficacy Endpoint | Otilonium Bromide | Placebo | p-value | Citation |
| Reduction in Weekly Abdominal Pain Episodes (at 15 weeks) | -0.90 ± 0.88 | -0.65 ± 0.91 | 0.03 | |
| Reduction in Abdominal Bloating Score (at 15 weeks) | -1.2 ± 1.2 | -0.9 ± 1.1 | 0.02 | |
| Patient-Assessed Global Efficacy (at 15 weeks) | 1.3 ± 1.1 | 1.0 ± 1.1 | 0.047 | |
| Responder Rate (Patient Assessment at week 15) | 77.2% | - | - | |
| Responder Rate (Physician Assessment at week 15) | 63.9% | - | - | |
| Withdrawal Rate due to Symptom Relapse (during 10-week follow-up) | 10% | 27% | 0.009 |
Note: For Responder Rates, the placebo comparison was statistically significant in the individual trials and the pooled analysis, though a single placebo responder rate is not provided in the pooled summary.
This compound: Lack of Comparative Clinical Trial Data
An extensive search of the medical literature did not yield any recent, large-scale, randomized controlled trials for this compound in the context of IBS or other functional gastrointestinal disorders that would allow for a direct comparison with Otilonium Bromide. One older reference to a double-blind study from 1969 exists, but the lack of an available abstract or full text makes it impossible to assess its methodology and findings. PubChem lists this compound as having a maximum clinical trial phase of II, suggesting it may not have proceeded to larger-scale efficacy studies or is not widely marketed.
Experimental Protocols
Otilonium Bromide: Pooled Analysis and OBIS Study Methodology
The pooled analysis and the OBIS study followed a robust, double-blind, placebo-controlled, parallel-group design.
Patient Population: Adult patients diagnosed with Irritable Bowel Syndrome according to Rome II criteria.
Treatment Regimen:
-
A 2-week run-in period with placebo for all patients.
-
Randomization to receive either Otilonium Bromide 40 mg three times daily or a matching placebo for 15 weeks.
Primary Efficacy Endpoints:
-
Reduction in the weekly frequency of abdominal pain episodes at the end of the treatment period.
-
Rate of response to treatment within 2-4 months, integrating key symptoms like pain frequency and intensity, and presence of meteorism and distension.
Secondary Efficacy Endpoints:
-
Severity of abdominal bloating.
-
Patient's global assessment of efficacy.
-
Safety and tolerability.
-
Time to relapse during a 10-week follow-up period.
Statistical Analysis:
-
Intention-to-treat (ITT) analysis was performed.
-
Logistic regression models were used in the pooled analysis.
Visualizing the Mechanisms and Workflows
To further elucidate the established knowledge for Otilonium Bromide and the general workflow of the clinical trials, the following diagrams are provided.
Caption: Mechanism of Action of Otilonium Bromide.
Caption: Otilonium Bromide Clinical Trial Workflow.
Conclusion
The comparative efficacy of this compound and Otilonium Bromide cannot be directly established due to a profound lack of clinical trial data for this compound. Otilonium Bromide is supported by a substantial evidence base from well-designed clinical trials, demonstrating its superiority over placebo in improving key symptoms of IBS, including abdominal pain and bloating, and in preventing symptom relapse. Its complex mechanism of action, targeting multiple pathways involved in intestinal motility and sensation, is well-characterized.
For researchers and drug development professionals, Otilonium Bromide serves as a benchmark with a well-defined efficacy and safety profile. The case of this compound highlights the critical need for robust clinical data to support therapeutic claims. Future research on this compound would require large-scale, randomized controlled trials to ascertain its efficacy and safety in functional gastrointestinal disorders and to allow for meaningful comparisons with established treatments like Otilonium Bromide.
References
- 1. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The colon-selective spasmolytic otilonium bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Otilonium Bromide? [synapse.patsnap.com]
Proxazole vs. Verapamil: A Comparative Guide to Calcium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Proxazole and Verapamil, focusing on their mechanisms of action as calcium channel blockers. While Verapamil is a well-characterized L-type calcium channel antagonist, the direct calcium channel blocking activity of this compound is less defined in publicly available literature. This document summarizes the established properties of Verapamil and explores the potential mechanisms of this compound based on its known pharmacological profile as a papaverine-like spasmolytic agent.
Introduction
Verapamil is a phenylalkylamine derivative and a first-generation calcium channel blocker widely used in the management of cardiovascular conditions such as hypertension, angina, and arrhythmias.[1][2][3] Its therapeutic effects are primarily attributed to the blockade of L-type voltage-gated calcium channels.[1][4] this compound, an oxadiazole derivative, is clinically utilized for its anti-inflammatory and analgesic properties, particularly in functional gastrointestinal disorders. It is also described as a spasmolytic agent with a "papaverine-like" mechanism of action. Papaverine is known to induce smooth muscle relaxation through both phosphodiesterase (PDE) inhibition and blockade of calcium channels. This suggests a potential, yet unconfirmed, role for this compound in modulating calcium influx.
Mechanism of Action
Verapamil: A Direct L-type Calcium Channel Blocker
Verapamil exerts its pharmacological effects by directly binding to the alpha-1 subunit of L-type voltage-gated calcium channels, which are abundant in cardiac muscle, cardiac conductive tissue, and vascular smooth muscle. This binding inhibits the influx of extracellular calcium ions into the cell. The reduction in intracellular calcium concentration leads to several key physiological effects:
-
Vascular Smooth Muscle Relaxation: Decreased intracellular calcium in vascular smooth muscle cells results in vasodilation, leading to a reduction in peripheral resistance and blood pressure.
-
Negative Inotropic Effect: In cardiac myocytes, the reduced calcium influx lessens the force of contraction.
-
Negative Chronotropic and Dromotropic Effects: By blocking calcium channels in the sinoatrial (SA) and atrioventricular (AV) nodes, Verapamil slows the heart rate and conduction of the cardiac action potential.
Verapamil exhibits use- and voltage-dependency, meaning its blocking efficacy increases with more frequent channel opening and at more depolarized membrane potentials.
This compound: A Potential Modulator of Calcium Influx
Direct experimental evidence detailing this compound's interaction with calcium channels is scarce in the available scientific literature. However, its characterization as a "papaverine-like" spasmolytic provides a basis for a hypothesized mechanism of action that may involve calcium channel modulation. Papaverine's spasmolytic effects are attributed to two primary mechanisms:
-
Phosphodiesterase (PDE) Inhibition: Papaverine non-selectively inhibits various PDE isoenzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This promotes smooth muscle relaxation.
-
Calcium Channel Blockade: Papaverine has been shown to directly inhibit calcium influx through voltage-gated calcium channels, contributing to its muscle relaxant properties.
Based on this, it is plausible that this compound may also exert its spasmolytic effects through a combination of PDE inhibition and direct or indirect modulation of calcium channel activity.
Signaling Pathways
The signaling pathways for Verapamil and the hypothesized pathway for this compound are depicted below.
Caption: Verapamil's direct blockade of L-type calcium channels.
Caption: Hypothesized dual mechanism of this compound.
Quantitative Data Comparison
Due to the lack of specific data for this compound's calcium channel blocking activity, a direct quantitative comparison with Verapamil is not possible. The following table summarizes key pharmacological data for Verapamil.
| Parameter | Verapamil | This compound | Reference |
| Target | L-type Calcium Channels | Putative: Calcium Channels, Phosphodiesterases | |
| IC50 (L-type Ca2+ channels) | ~1 µM (voltage-dependent) | Not Available | (Verapamil) |
| Pharmacological Class | Phenylalkylamine Calcium Channel Blocker | Anti-inflammatory, Spasmolytic | , |
| Primary Clinical Use | Hypertension, Angina, Arrhythmias | Functional Gastrointestinal Disorders | , |
Experimental Protocols
To elucidate the precise mechanism of this compound and enable a direct comparison with Verapamil, the following experimental protocols are proposed.
Electrophysiology (Patch-Clamp)
Objective: To determine if this compound directly blocks voltage-gated calcium channels and to quantify its potency.
Methodology:
-
Cell Culture: Use a cell line stably expressing human L-type calcium channels (e.g., HEK293 cells).
-
Whole-Cell Patch-Clamp Recording:
-
Obtain whole-cell recordings from the transfected cells.
-
Use barium (Ba²⁺) as the charge carrier to avoid calcium-dependent inactivation.
-
Hold the cell at a negative membrane potential (e.g., -80 mV) and elicit calcium channel currents using depolarizing voltage steps.
-
-
Drug Application: Apply increasing concentrations of this compound to the bath solution.
-
Data Analysis: Measure the peak inward Ba²⁺ current at each this compound concentration. Construct a concentration-response curve and calculate the IC50 value.
Caption: Patch-clamp experimental workflow for this compound.
Calcium Imaging
Objective: To visualize the effect of this compound on intracellular calcium concentration in response to depolarization.
Methodology:
-
Cell Preparation: Culture vascular smooth muscle cells or other relevant cell types.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM).
-
Stimulation: Induce an increase in intracellular calcium by applying a depolarizing stimulus, such as a high concentration of potassium chloride (KCl).
-
Drug Application: Pre-incubate cells with varying concentrations of this compound before KCl stimulation.
-
Imaging and Analysis: Use fluorescence microscopy to measure the change in intracellular calcium concentration. Compare the KCl-induced calcium transient in control cells versus this compound-treated cells.
Caption: Calcium imaging experimental workflow for this compound.
Phosphodiesterase Activity Assay
Objective: To determine if this compound inhibits PDE activity.
Methodology:
-
Enzyme Source: Use purified recombinant PDE isoenzymes.
-
Assay: Perform a commercially available PDE activity assay that measures the conversion of cAMP or cGMP to AMP or GMP.
-
Drug Application: Incubate the PDE enzyme with varying concentrations of this compound.
-
Data Analysis: Measure the enzyme activity at each drug concentration and calculate the IC50 value for each PDE isoenzyme.
Conclusion
Verapamil is a well-established L-type calcium channel blocker with a clear mechanism of action and extensive clinical use. In contrast, while this compound exhibits spasmolytic properties suggestive of a "papaverine-like" mechanism that may involve calcium channel modulation and phosphodiesterase inhibition, direct experimental evidence to confirm and quantify these effects is currently lacking in the public domain. The proposed experimental protocols would be instrumental in elucidating the precise molecular mechanisms of this compound, enabling a direct and comprehensive comparison with Verapamil and potentially uncovering new therapeutic applications for this compound. For researchers in drug development, understanding these distinctions is critical for targeted therapeutic design and application.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. [Separation and pharmacological study of 2 anantiomers of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relaxation of vascular smooth muscle by isoproterenol, dibutyryl-cyclic AMP and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Econazole inhibits thapsigargin-induced platelet calcium influx by mechanisms other than cytochrome P-450 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Leading Phosphodiesterase (PDE) Inhibitors
To the Research Community: This guide provides a comparative analysis of key phosphodiesterase (PDE) inhibitors—Milrinone, Roflumilast, and Sildenafil—which are selective for PDE3, PDE4, and PDE5, respectively. This publication is intended for researchers, scientists, and drug development professionals.
It is important to clarify that the compound Proxazole is an anti-inflammatory and analgesic agent used for functional gastrointestinal disorders. Following a thorough review of scientific literature, no evidence was found to suggest that this compound functions as a phosphodiesterase inhibitor. Therefore, a direct comparison with PDE inhibitors is not scientifically valid. Instead, this guide will focus on a selection of well-characterized inhibitors that represent different PDE families, offering a valuable comparative resource.
Data Presentation: Potency and Selectivity
The following table summarizes the inhibitory potency (IC50) and selectivity of Milrinone, Roflumilast, and Sildenafil against various PDE subtypes. Lower IC50 values indicate higher potency.
| Inhibitor | Primary Target | IC50 (PDE3) | IC50 (PDE4) | IC50 (PDE5) | IC50 (Other PDEs) | Selectivity Profile |
| Milrinone | PDE3 | 0.42 - 1.3 µM [1][2] | 19 - 38 µM | >100 µM | High selectivity for PDE3 over other families.[1] | Selective for PDE3, the cAMP-specific phosphodiesterase isoform involved in cardiac contractility.[2] |
| Roflumilast | PDE4 | >10 µM | 0.2 - 4.3 nM [3] | 8 µM | >1000-fold selectivity for PDE4 over other PDE families. | Potent and highly selective inhibitor of PDE4, with IC50 values of 0.84 nM for PDE4B and 0.68 nM for PDE4D. |
| Sildenafil | PDE5 | >2.6 µM | >2.6 µM | 3.5 - 3.7 nM | ~33 nM (PDE6) | Potent inhibitor of PDE5 with significant selectivity; approximately 10-fold more selective for PDE5 than for PDE6, and over 700-fold more selective than for PDEs 2, 3, 4, 7, 8, 9, 10, and 11. |
Signaling Pathway of PDE Inhibition
Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers. The inhibition of these enzymes leads to an accumulation of cAMP or cGMP, resulting in various downstream physiological effects.
Experimental Protocols
The determination of IC50 values and selectivity profiles for PDE inhibitors is typically achieved through in vitro enzyme activity assays. Below are detailed methodologies for common approaches.
Radiolabeled Enzyme Assay
This traditional and highly sensitive method directly measures the hydrolysis of radiolabeled cyclic nucleotides.
a. Principle: The assay quantifies the conversion of a radiolabeled substrate (e.g., [3H]cAMP or [3H]cGMP) to its corresponding 5'-monophosphate ([3H]5'-AMP or [3H]5'-GMP) by a PDE enzyme. The reaction product is then converted to a radiolabeled nucleoside ([3H]adenosine or [3H]guanosine) by a 5'-nucleotidase, typically from snake venom. The charged substrate is separated from the uncharged nucleoside product using ion-exchange chromatography, and the radioactivity of the product is measured by liquid scintillation counting.
b. Protocol Steps:
-
Reaction Setup: In a reaction tube, combine a suitable buffer (e.g., Tris-HCl with MgCl2), the purified recombinant PDE enzyme, and various concentrations of the test inhibitor (e.g., Milrinone, Roflumilast, or Sildenafil) dissolved in a vehicle like DMSO. Control reactions should contain only the vehicle.
-
Initiation: Start the reaction by adding the radiolabeled substrate solution (e.g., [3H]cAMP).
-
Incubation: Incubate the reaction mixture at a controlled temperature (typically 30°C or 37°C) for a predetermined time, ensuring the reaction stays within the linear range.
-
Termination: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes).
-
Nucleotidase Treatment: After cooling, add 5'-nucleotidase (e.g., from Crotalus atrox snake venom) and incubate again to convert the 5'-monophosphate product to the corresponding nucleoside.
-
Separation: Apply the reaction mixture to an anion-exchange resin column (e.g., Dowex). The negatively charged, unreacted substrate and the intermediate product will bind to the resin, while the neutral nucleoside product will pass through.
-
Quantification: Elute the nucleoside product from the column and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
PDE-Glo™ Luminescent Assay
This is a homogeneous, high-throughput method that measures PDE activity by quantifying the amount of remaining cyclic nucleotide after the PDE reaction.
a. Principle: The assay is performed in a multi-well plate format and involves two main steps. First, the PDE enzyme hydrolyzes its substrate (cAMP or cGMP). In the second step, a termination buffer containing a broad-spectrum PDE inhibitor is added, followed by a detection solution. The remaining cyclic nucleotide is used by a cyclic nucleotide-dependent protein kinase to catalyze the phosphorylation of a substrate, consuming ATP in the process. A kinase-glo reagent is then added to measure the remaining ATP via a luciferase reaction. The luminescent signal is inversely proportional to the PDE activity.
b. Protocol Steps:
-
PDE Reaction: Add the purified PDE enzyme, the test inhibitor at various concentrations, and the substrate (cAMP or cGMP) to the wells of a microplate.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes).
-
Termination and Detection: Add the "PDE-Glo™ Termination Buffer" to stop the PDE reaction, followed by the "PDE Detection Solution," which contains ATP and a protein kinase. Incubate to allow for the kinase reaction.
-
Luminescence Generation: Add the "Kinase-Glo® Reagent," which contains luciferase and its substrate, to measure the amount of ATP remaining.
-
Measurement: After a brief incubation, measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A lower luminescent signal indicates higher PDE activity (more ATP consumed). Calculate the percentage of inhibition based on control wells and determine the IC50 value as described for the radioassay.
Fluorescence Polarization (FP) Assay
This homogeneous assay is based on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.
a. Principle: A small, fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) tumbles rapidly in solution, resulting in low fluorescence polarization. When the PDE enzyme hydrolyzes the substrate, it opens the cyclic ring, creating a linear 5'-monophosphate. This product is then captured by a binding agent (e.g., nanoparticles with immobilized metal cations) to form a large complex. The formation of this large complex significantly slows the rotation of the fluorescent probe, leading to an increase in fluorescence polarization. The FP signal is directly proportional to PDE activity.
b. Protocol Steps:
-
Reaction Setup: In a microplate, add the PDE enzyme, buffer, and the test inhibitor at various concentrations.
-
Reaction Initiation: Add the fluorescently labeled substrate (e.g., FAM-cAMP) to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 1 hour), protected from light.
-
Binding and Detection: Add the binding agent solution to all wells. Incubate for a short period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization of each well using a microplate reader equipped with appropriate excitation and emission filters and polarizers.
-
Data Analysis: The increase in fluorescence polarization (measured in mP units) is proportional to the amount of product formed. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
References
Validating the Anti-inflammatory Effects of Proxazole In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo anti-inflammatory effects of Proxazole. Due to the limited availability of specific in vivo experimental data for this compound in publicly accessible literature, this document focuses on a comprehensive comparison with well-established non-steroidal anti-inflammatory drugs (NSAIDs): Diclofenac, Celecoxib, and Naproxen. The experimental data for these alternatives are presented within the context of the widely used carrageenan-induced paw edema model, a standard for acute inflammation studies.
Executive Summary
Comparative In Vivo Anti-inflammatory Activity
The following table summarizes the percentage of edema inhibition by Diclofenac, Celecoxib, and Naproxen in the carrageenan-induced paw edema model in rats. This model is a gold standard for assessing the efficacy of acute anti-inflammatory agents.
| Drug | Dose | Time Post-Carrageenan | Percent Edema Inhibition (%) | Reference |
| Diclofenac | 5 mg/kg | 2 hours | 56.17 ± 3.89 | [1][2] |
| 20 mg/kg | 3 hours | 71.82 ± 6.53 | [1][2] | |
| 100 mg/kg | 5 hours | ~84 | [3] | |
| Celecoxib | 1 mg/kg | Not Specified | Significant | |
| 10 mg/kg | Not Specified | Significant | ||
| 30 mg/kg | Not Specified | Significant | ||
| 50 mg/kg | 3 and 5 hours | Significant | ||
| Naproxen | 10 mg/kg | Not Specified | Significant | |
| Not Specified | 60 and 90 minutes | 43.24 - 45.93 |
Mechanism of Action: The Cyclooxygenase (COX) Pathway
The primary mechanism of action for most NSAIDs, including likely this compound, involves the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
-
COX-1 is constitutively expressed in most tissues and is involved in protective functions, such as maintaining the integrity of the stomach lining.
-
COX-2 is typically induced at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammatory responses.
Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with the inhibition of COX-1.
Mechanism of action of NSAIDs.
Experimental Protocols
A detailed understanding of the experimental methodology is critical for the replication and interpretation of in vivo studies.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
Procedure:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into several groups (n=6-10 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)
-
Test Compound (e.g., this compound at various doses)
-
Positive Control (e.g., Diclofenac, Celecoxib, or Naproxen at a standard effective dose)
-
-
Dosing: The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc = Average paw volume of the control group
-
Vt = Average paw volume of the treated group
-
General workflow for in vivo toxicology studies.
Conclusion
While direct comparative in vivo data for this compound is limited, this guide provides the necessary framework for its evaluation. By utilizing the standardized carrageenan-induced paw edema model and comparing the results with established NSAIDs like Diclofenac, Celecoxib, and Naproxen, researchers can effectively characterize the anti-inflammatory profile of this compound. The provided experimental protocols and mechanism of action diagrams serve as essential tools for designing and interpreting these crucial validation studies. Further research is warranted to generate specific data on this compound to allow for a direct and comprehensive comparison.
References
- 1. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 3. jcdr.net [jcdr.net]
A Comparative Guide to the Spasmolytic Cross-reactivity of Proxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proxazole is a spasmolytic agent utilized in the management of functional gastrointestinal disorders.[1][2] Its primary mechanism of action is understood to be related to its papaverine-like smooth muscle relaxant properties.[3] However, a comprehensive understanding of its cross-reactivity profile with other known spasmolytic targets is crucial for a complete pharmacological characterization and for anticipating potential off-target effects. This guide provides a comparative framework for assessing the cross-reactivity of this compound against three major classes of spasmolytic targets: muscarinic acetylcholine receptors, L-type calcium channels, and phosphodiesterases. Due to the current lack of publicly available, direct experimental data on this compound's activity against these targets, this document presents a proposed investigational roadmap. It includes detailed experimental protocols for key assays and hypothetical data to illustrate how this compound would be compared against established spasmolytic agents.
Introduction to Spasmolytic Drug Targets
Smooth muscle contraction in the gastrointestinal tract is a complex process regulated by multiple signaling pathways. Spasmolytic drugs achieve their therapeutic effect by interfering with these pathways at different points. The three principal targets for currently marketed spasmolytics are:
-
Muscarinic Acetylcholine Receptors (mAChRs): These G-protein coupled receptors are activated by the neurotransmitter acetylcholine, leading to an increase in intracellular calcium and smooth muscle contraction. Antagonists of these receptors, particularly the M3 subtype, are effective spasmolytics.[4][5]
-
L-type Calcium Channels: The influx of extracellular calcium through voltage-gated L-type calcium channels is a critical step in the initiation and maintenance of smooth muscle contraction. Blockers of these channels prevent this influx, leading to muscle relaxation.
-
Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs, particularly PDE4 and PDE5, leads to an accumulation of these second messengers, which in turn promotes smooth muscle relaxation.
Understanding the selectivity of a spasmolytic agent like this compound for its primary target versus its potential for interaction with these other key targets is paramount for predicting its clinical efficacy and side-effect profile.
Comparative Analysis of this compound and Other Spasmolytics
To adequately assess the cross-reactivity of this compound, its binding affinity (Ki) and functional activity (IC50) should be determined for each of the major spasmolytic targets and compared to that of well-characterized, class-specific spasmolytic agents.
Table 1: Hypothetical Binding Affinity (Ki, nM) of this compound and Reference Spasmolytics for Muscarinic Receptor Subtypes.
| Compound | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | M4 Receptor (Ki, nM) | M5 Receptor (Ki, nM) |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Atropine | 2.22 | 4.32 | 4.16 | 2.38 | 3.39 |
| Dicyclomine | Antagonist | Antagonist | Antagonist | - | - |
| Hyoscyamine | Antagonist | Antagonist | Antagonist | Antagonist | Antagonist |
| TBD: To Be Determined |
Table 2: Hypothetical Functional Antagonism (IC50, µM) of this compound and Reference Spasmolytics at L-type Calcium Channels and Phosphodiesterases.
| Compound | L-type Calcium Channel (IC50, µM) | Phosphodiesterase (PDE) Inhibition (IC50, µM) |
| This compound | TBD | TBD |
| Verapamil | 3.5 | - |
| Papaverine | - | Non-selective inhibitor |
| TBD: To Be Determined |
Experimental Protocols
The following are detailed methodologies for the key experiments required to generate the comparative data presented in Tables 1 and 2.
Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5).
Methodology: Competitive radioligand binding assay.
-
Materials:
-
Cell membranes from stable cell lines (e.g., CHO or HEK293) individually expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound.
-
Reference Compound: Atropine (for determination of non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates (e.g., GF/C).
-
Liquid scintillation counter.
-
-
Procedure:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Assay Buffer.
-
A fixed concentration of [³H]-NMS (at its approximate Kd value).
-
A range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Membrane preparation (20-50 µg of protein).
-
-
For total binding wells, omit this compound.
-
For non-specific binding wells, add a high concentration of atropine (e.g., 1 µM) instead of this compound.
-
Incubate the plates at room temperature for 90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
L-type Calcium Channel Functional Assay
Objective: To determine the functional inhibitory activity (IC50) of this compound on L-type calcium channels.
Methodology: Whole-cell patch-clamp electrophysiology or a fluorescence-based calcium influx assay.
-
Materials (Fluorescence-based Assay):
-
A suitable cell line endogenously expressing or stably transfected with L-type calcium channels (e.g., HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Depolarizing agent (e.g., high concentration of KCl).
-
Test Compound: this compound.
-
Reference Compound: Verapamil.
-
Fluorescence plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Plate cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells with Assay Buffer.
-
Add varying concentrations of this compound or Verapamil to the wells and incubate for a specified period.
-
Measure baseline fluorescence.
-
Add the depolarizing agent to all wells to activate the L-type calcium channels.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Normalize the data to the control wells (no compound).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Phosphodiesterase (PDE) Activity Assay
Objective: To determine the inhibitory activity (IC50) of this compound against a panel of relevant phosphodiesterase isoforms (e.g., PDE4, PDE5).
Methodology: Commercially available PDE activity assay kits (e.g., fluorescence-based or luminescence-based).
-
Materials:
-
Purified recombinant human PDE enzymes (e.g., PDE4D, PDE5A).
-
Substrate (cAMP for PDE4, cGMP for PDE5).
-
Test Compound: this compound.
-
Reference Compound: Papaverine (non-selective) or Rolipram (PDE4-selective), Sildenafil (PDE5-selective).
-
Assay components as provided in the commercial kit (e.g., detection reagents, stop solution).
-
Microplate reader (fluorescence or luminescence).
-
-
Procedure:
-
In a suitable microplate, add the following to each well:
-
Assay Buffer.
-
Varying concentrations of this compound or a reference inhibitor.
-
PDE enzyme.
-
-
Pre-incubate the plate to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the substrate (cAMP or cGMP).
-
Incubate for a specified time at the recommended temperature.
-
Stop the reaction by adding the stop solution.
-
Add the detection reagents according to the kit protocol.
-
Measure the signal (fluorescence or luminescence) on a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal from all readings.
-
Normalize the data to the control wells (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The comprehensive assessment of this compound's cross-reactivity against key spasmolytic targets is a critical step in its pharmacological profiling. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to compare this compound with other established spasmolytic agents. Elucidating the selectivity profile of this compound will not only enhance our understanding of its mechanism of action but also aid in the prediction of its clinical performance and the identification of potential therapeutic advantages or liabilities. Further research following these proposed methodologies is strongly encouraged to fill the current knowledge gap.
References
A Comparative Analysis of the Side Effect Profiles of Proxazole and Drotaverine for Researchers and Drug Development Professionals
In the landscape of pharmacotherapy for functional gastrointestinal disorders and other conditions involving smooth muscle spasms, both Proxazole and Drotaverine have been utilized for their spasmolytic properties. While Drotaverine remains a recognized therapeutic agent in several countries, this compound appears to be an older and less commonly referenced compound. This guide provides a detailed comparison of their side effect profiles, supported by available clinical data and an overview of their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the safety profiles of these two agents.
Executive Summary
This comparative guide reveals a significant disparity in the publicly available safety data between this compound and Droverine. Drotaverine has a well-documented side effect profile from clinical trials and post-marketing surveillance. In contrast, detailed clinical safety data for this compound is sparse in contemporary medical literature, with most references dating back to the 1970s and 1980s. Therefore, a direct quantitative comparison of side effect incidences is challenging. This guide presents a comprehensive overview of Drotaverine's side effect profile, supported by data from a randomized controlled trial, and contextualizes the limited information available for this compound.
Comparative Side Effect Profile
The following table summarizes the known and reported side effects of Drotaverine and this compound. The data for Drotaverine is more extensive and includes incidence rates from a clinical trial where available.
| Side Effect Category | Drotaverine | This compound |
| Gastrointestinal | Nausea, Vomiting, Constipation, Dry Mouth[1] | Data not available from recent clinical trials. As a drug for functional gastrointestinal disorders, potential effects on motility can be anticipated. |
| Nervous System | Headache, Dizziness, Vertigo, Insomnia[1] | Data not available from recent clinical trials. |
| Cardiovascular | Palpitations, Hypotension (rare)[1] | Data not available from recent clinical trials. |
| Dermatological | Allergic skin reactions (rash, pruritus)[1] | Data not available from recent clinical trials. |
| Immune System | Angioedema (rare)[1] | Data not available from recent clinical trials. |
Table 1: Summary of Side Effect Profiles of Drotaverine and this compound
Quantitative Analysis of Drotaverine Side Effects from a Randomized Controlled Trial
A randomized, double-blind, placebo-controlled study investigating the efficacy and safety of Drotaverine hydrochloride in patients with Irritable Bowel Syndrome (IBS) provides valuable quantitative data on its side effect profile.
| Adverse Event | Drotaverine Group (n=85) | Placebo Group (n=85) |
| Nausea and Vomiting | 2 (2.4%) | 1 (1.2%) |
| Headache | 1 (1.2%) | 2 (2.4%) |
| Vertigo | 1 (1.2%) | 0 (0%) |
| Total Mild Adverse Events | 4 (4.7%) | 3 (3.5%) |
Table 2: Incidence of Adverse Events in a Randomized Controlled Trial of Drotaverine in IBS
The study concluded that Drotaverine was well-tolerated, with a low incidence of mild adverse effects that was comparable to placebo.
Mechanisms of Action and Their Relation to Side Effects
Understanding the mechanism of action of each drug provides insight into their potential side effect profiles.
Drotaverine
Drotaverine is a selective inhibitor of phosphodiesterase 4 (PDE4). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn inactivates myosin light chain kinase (MLCK), resulting in smooth muscle relaxation.
References
Efficacy of Standard Gastroprotective Agents in Indomethacin-Induced Ulcer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of standard gastroprotective agents, cimetidine and carbenoxolone, in the widely utilized indomethacin-induced ulcer model. This model is a cornerstone in preclinical research for evaluating the potential of new anti-ulcer therapies. Due to a lack of available data, a direct comparison with Proxazole could not be included in this analysis.
Introduction to the Indomethacin-Induced Ulcer Model
Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), is frequently used to induce gastric ulcers in animal models. Its primary mechanism of ulcerogenesis involves the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in the synthesis of protective prostaglandins in the gastric mucosa. This inhibition disrupts the mucosal barrier, increases gastric acid secretion, and reduces blood flow, culminating in ulcer formation. This model is highly valued for its clinical relevance in studying NSAID-induced gastropathy.
Experimental Protocols
A standardized protocol for inducing gastric ulcers with indomethacin is crucial for reproducible and comparable results. Below is a detailed methodology synthesized from various successful studies.
Indomethacin-Induced Gastric Ulceration in Rats
1. Animal Preparation:
-
Species: Male Wistar or Sprague-Dawley rats (180-220g) are commonly used.
-
Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Rats are fasted for 24-48 hours before indomethacin administration to ensure an empty stomach, which enhances ulcer development. Free access to water is provided throughout the fasting period.
2. Ulcer Induction:
-
Indomethacin Administration: A single oral or subcutaneous dose of indomethacin is administered. Common oral doses range from 30 mg/kg to 48 mg/kg.[1][2]
-
Vehicle: Indomethacin is typically suspended in a vehicle such as a 1% carboxymethyl cellulose (CMC) solution.
3. Treatment Administration:
-
Test Compound/Standard Drugs: this compound, cimetidine, or carbenoxolone would be administered orally or via the appropriate route at predetermined doses, typically 30 minutes to 1 hour before indomethacin administration.
-
Control Groups:
-
Negative Control: Receives the vehicle only.
-
Positive Control (Ulcerated): Receives indomethacin and the vehicle.
-
4. Evaluation of Gastric Lesions:
-
Sacrifice: Animals are euthanized 4-8 hours after indomethacin administration.
-
Stomach Excision: The stomach is removed, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.
-
Ulcer Scoring: The gastric mucosa is examined for lesions. The severity of ulcers is often quantified using an ulcer index, which can be based on the number, length, and/or area of the lesions.
-
Percentage of Inhibition: The protective effect of the test compounds is calculated as the percentage of inhibition of ulcer formation compared to the positive control group.
Efficacy of Standard Agents
The following tables summarize the quantitative data on the efficacy of cimetidine and carbenoxolone in indomethacin-induced ulcer models.
| Drug | Dose | Route of Administration | Ulcer Inhibition (%) / Healing Rate | Reference |
| Cimetidine | 2.5 and 50 mg/kg | s.c. | Dose-dependent reduction in number and severity of ulcers | [3] |
| Cimetidine | 25mg/kg | Not Specified | 71% recovery rate | [4] |
| Carbenoxolone | 20mg/kg | Not Specified | 44% recovery rate | [4] |
Note: The recovery rates for cimetidine and carbenoxolone were observed in a study where the drugs were administered for one week after ulcer induction with indomethacin.
This compound: An Overview
This compound is classified as a drug for functional gastrointestinal disorders. While its precise mechanism in the context of gastric protection is not well-documented in readily available literature, its therapeutic class suggests a potential role in modulating gastrointestinal motility and function. However, there is a notable absence of published studies evaluating the efficacy of this compound in indomethacin-induced ulcer models, preventing a direct comparison with established standards like cimetidine and carbenoxolone.
Visualizing the Process and Pathway
To further aid in the understanding of the experimental model and the underlying mechanism of indomethacin-induced damage, the following diagrams are provided.
Caption: Experimental workflow for the indomethacin-induced ulcer model in rats.
References
- 1. Mechanisms of gastric and duodenal damage and protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of gastroprotection by lansoprazole pretreatment against experimentally induced injury in rats: role of mucosal oxidative damage and sulfhydryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastroprotectant drugs of substantial benefit in peptic ulcer disease — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
Unlocking the Therapeutic Versatility of the Oxadiazole Scaffold: A Comparative Guide to Proxazole and Novel Anticancer Compounds
For Immediate Release
This guide provides a comparative analysis of Proxazole, an established anti-inflammatory and analgesic agent, and a series of novel oxadiazole compounds demonstrating potent anticancer activity. The objective is to highlight the diverse therapeutic potential of the oxadiazole chemical scaffold for researchers, scientists, and drug development professionals. By presenting their distinct mechanisms of action and potency in relevant preclinical models, this document serves as a resource for understanding the structure-activity relationships that drive the varied pharmacological profiles of this important class of heterocyclic compounds.
Comparative Analysis of Potency
The potency of this compound and novel oxadiazole derivatives are evaluated in distinct therapeutic contexts. This compound's efficacy is characterized by its anti-inflammatory and spasmolytic properties, while the novel compounds are assessed for their cytotoxic effects against cancer cell lines. Due to the different mechanisms of action, a direct comparison of potency is not feasible. The following table summarizes the available data.
| Compound/Derivative | Target/Cell Line | Potency (IC50/ED50) | Therapeutic Application |
| This compound | Smooth Muscle / Inflammatory Pathways | Not Reported | Anti-inflammatory, Analgesic, Spasmolytic |
| Novel Oxadiazole Derivative 1 | MCF-7 (Breast Cancer) | 0.68 µM | Anticancer |
| A-549 (Lung Cancer) | 1.56 µM | Anticancer | |
| A-375 (Melanoma) | 0.79 µM | Anticancer | |
| Novel Oxadiazole Derivative 2 | MCF-7 (Breast Cancer) | 0.22 µM | Anticancer |
| A-549 (Lung Cancer) | 1.09 µM | Anticancer | |
| A-375 (Melanoma) | 1.18 µM | Anticancer | |
| Novel Oxadiazole Derivative 3 | HT-29 (Colon Cancer) | 10.21 µM | Anticancer |
| MCF-7 (Breast Cancer) | 5.68 µM | Anticancer |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. ED50 (median effective dose) is the dose that produces a therapeutic response in 50% of the population.
Mechanisms of Action: A Tale of Two Pathways
The divergent therapeutic applications of this compound and the novel oxadiazole compounds stem from their distinct molecular mechanisms of action.
This compound: Anti-inflammatory and Spasmolytic Action
This compound is characterized as an anti-inflammatory agent and a spasmolytic with a papaverine-like mechanism.[1] This suggests two primary modes of action:
-
Anti-inflammatory Pathway: The anti-inflammatory effects of many drugs are mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation.[2] By reducing prostaglandin production, these drugs alleviate pain and inflammation.
-
Spasmolytic Pathway: Papaverine-like spasmolytics act by inhibiting phosphodiesterase (PDE) enzymes.[3][4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate downstream targets that ultimately cause smooth muscle relaxation.[1]
Novel Oxadiazole Compounds: Anticancer Action via Apoptosis
The novel oxadiazole derivatives exhibit their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. A key mechanism in this process is the activation of caspases, a family of protease enzymes that execute the apoptotic program. Specifically, many of these compounds lead to the activation of caspase-3, a critical executioner caspase.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the cytotoxic effects of the novel oxadiazole compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the oxadiazole compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
References
- 1. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 2. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Papaverine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Proxazole and Alternatives on Intestinal Barrier Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Proxazole and other therapeutic alternatives—L-glutamine, butyrate, and probiotics—on intestinal barrier function. While direct experimental data on this compound's effect on the intestinal epithelial barrier is limited, this guide synthesizes available information on its potential mechanism of action alongside robust data for established alternatives. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided.
Overview of Compounds
This compound
Figure 1. Chemical Structure of this compound.
L-Glutamine
L-glutamine is a conditionally essential amino acid that serves as a primary fuel source for enterocytes. It plays a crucial role in maintaining intestinal mucosal integrity and barrier function. Depletion of glutamine can lead to villous atrophy, decreased expression of tight junction proteins, and increased intestinal permeability.
Butyrate
Butyrate is a short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of dietary fiber. It is a key energy source for colonocytes and has been shown to enhance intestinal barrier function by promoting the assembly of tight junctions.
Probiotics
Probiotics are live microorganisms that, when administered in adequate amounts, confer a health benefit on the host. Certain probiotic strains have been demonstrated to improve intestinal barrier function by modulating tight junction protein expression and exerting anti-inflammatory effects.
Comparative Efficacy on Intestinal Barrier Function: In Vitro Data
The following table summarizes the effects of L-glutamine, butyrate, and probiotics on key parameters of intestinal barrier function in the widely used Caco-2 intestinal epithelial cell line model.
| Compound/Agent | Concentration | Effect on Transepithelial Electrical Resistance (TEER) | Effect on Paracellular Permeability (Inulin/Dextran Flux) | Key Findings on Tight Junction Proteins | Reference(s) |
| L-Glutamine | 2-10 mM | ↑ (reverses acetaldehyde-induced decrease) | ↓ (reverses acetaldehyde-induced increase) | Prevents redistribution of occludin and ZO-1. | |
| Butyrate | 2 mM | ↑ | ↓ | Promotes assembly of tight junctions. | |
| 8 mM | ↓ | ↑ | Disrupts tight junctions at high concentrations. | ||
| Probiotics (e.g., Lactobacillus plantarum) | Varies by strain | ↑ (prevents TNF-α-induced decrease) | ↓ (attenuates phorbol ester-induced increase) | Prevents redistribution of ZO-1 and occludin. |
Note: Data for this compound is not available.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Caco-2 Cell Culture and Differentiation
The Caco-2 human colorectal adenocarcinoma cell line is a well-established in vitro model for studying the intestinal barrier.
-
Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: For barrier function assays, Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a high density. The cells are cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions.
Transepithelial Electrical Resistance (TEER) Measurement
TEER is a widely used, non-invasive method to measure the integrity of the epithelial monolayer.
-
Instrumentation: An epithelial volt-ohm meter (e.g., Millicell® ERS-2) with "chopstick" electrodes is used.
-
Procedure:
-
Equilibrate the electrodes in culture medium before use.
-
Carefully place the shorter electrode in the apical (upper) chamber and the longer electrode in the basolateral (lower) chamber of the Transwell insert.
-
Record the resistance reading (in Ω) once it stabilizes.
-
Measure the resistance of a blank Transwell insert without cells to subtract from the experimental readings.
-
Calculate TEER (in Ω·cm²) by multiplying the net resistance by the surface area of the Transwell membrane.
-
Paracellular Permeability Assay (Inulin or FITC-Dextran Flux)
This assay measures the passage of non-metabolizable molecules across the epithelial monolayer, providing a quantitative measure of paracellular permeability.
-
Probe Molecules: Fluorescently labeled inulin (Inulin-FITC) or dextran (FITC-dextran) of a specific molecular weight (e.g., 4 kDa) are commonly used.
-
Procedure:
-
After the experimental treatment, add the fluorescent probe to the apical chamber of the Transwell insert.
-
At designated time points, collect samples from the basolateral chamber.
-
Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader.
-
Calculate the amount of probe that has traversed the monolayer by comparing to a standard curve.
-
Western Blotting for Tight Junction Proteins
Western blotting is used to quantify the expression levels of key tight junction proteins such as occludin, claudin-1, and zonula occludens-1 (ZO-1).
-
Protein Extraction: Lyse the Caco-2 cells and extract total protein.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for occludin, claudin-1, or ZO-1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantification: Densitometry is used to quantify the protein band intensity, which is typically normalized to a loading control such as β-actin.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in intestinal barrier regulation and a typical experimental workflow for assessing barrier function.
Figure 2. Experimental workflow for in vitro intestinal barrier function assessment.
Figure 3. Hypothesized inhibitory effect of this compound on the TNF-α/NF-κB signaling pathway.
Figure 4. Butyrate-mediated activation of the AMPK signaling pathway enhances intestinal barrier function.
Conclusion
While this compound's role in managing functional gastrointestinal disorders is established, its direct impact on the intestinal barrier remains to be elucidated. The potential anti-inflammatory mechanism, suggested by related compounds, warrants further investigation. In contrast, L-glutamine, butyrate, and specific probiotic strains have demonstrated significant efficacy in enhancing intestinal barrier function through various mechanisms, including the strengthening of tight junctions and modulation of inflammatory signaling pathways. This comparative guide highlights the current state of knowledge and provides a framework for future research into novel therapeutic strategies for intestinal barrier dysfunction. Further studies are essential to directly assess the effects of this compound on intestinal epithelial cells to validate its potential as a barrier-enhancing agent.
References
Safety Operating Guide
Prudent Disposal of Proxazole: A Guide for Laboratory Professionals
The proper disposal of proxazole, as with any laboratory chemical, is a critical component of ensuring personnel safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a hazardous chemical waste, is mandatory. The following procedures are based on established best practices for the management of solid chemical waste within a research and development setting. This guide provides essential safety and logistical information intended for researchers, scientists, and drug development professionals.
Key Safety and Handling Data
Given the lack of specific quantitative data for this compound, the following table summarizes general parameters for handling solid chemical waste of unknown or uncertain toxicity. This information is crucial for safe handling during the disposal process.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields (or goggles), and a lab coat are mandatory.[1] | To prevent skin and eye contact with the chemical.[1] |
| Ventilation | All handling and packaging for disposal should be performed in a certified chemical fume hood.[1] | To minimize the risk of inhalation of any fine particulates or vapors.[1] |
| Waste Container | A clearly labeled, dedicated, and sealable container for solid hazardous chemical waste. The container must be made of a material compatible with organic compounds.[2] | To ensure proper containment and prevent accidental spills or reactions. |
| Labeling | The waste container must be labeled "Hazardous Waste" and list "this compound" as a constituent. Include the date of initial waste accumulation. | To comply with regulations and inform waste management personnel of the container's contents. |
| Storage | Store the sealed waste container in a designated satellite accumulation area away from incompatible chemicals, heat sources, and high-traffic areas. | To prevent accidental reactions, spills, or exposure. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Step-by-Step Disposal Protocol
1.0 Personal Protective Equipment (PPE) and Engineering Controls
1.1. Before handling this compound waste, ensure you are wearing the appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields or goggles. 1.2. Conduct all waste handling and packaging activities within a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors.
2.0 Waste Collection and Containerization
2.1. Obtain a compatible, sealable, and airtight hazardous waste container. Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name "this compound." 2.2. Using a clean spatula or scoop, carefully transfer the solid this compound waste into the designated hazardous waste container. 2.3. Take measures to avoid generating dust. If the material is a fine powder, handle it with extra care to prevent it from becoming airborne. 2.4. Decontaminate any non-disposable tools used for the transfer (e.g., spatula, weigh boat) by rinsing them with a suitable organic solvent (such as acetone or ethanol) into a designated liquid hazardous waste container. 2.5. Place any contaminated disposable materials, such as weighing paper or used gloves, into the solid hazardous waste container along with the this compound.
3.0 Container Sealing and Storage
3.1. Securely seal the lid of the hazardous waste container. 3.2. Wipe the exterior of the container with a damp cloth to remove any potential external contamination. 3.3. Double-check that the label on the container is legible and complete, including the chemical name and the date you started accumulating the waste. 3.4. Transport the sealed container to your laboratory's designated satellite accumulation area for hazardous waste. This area should be away from incompatible materials, heat sources, and high-traffic areas.
4.0 Final Disposal
4.1. Once the container is full or you are no longer adding waste to it, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor. 4.2. Follow all institutional and local regulations for the final pickup and disposal of the waste. Never dispose of chemical waste down the drain or in the regular trash.
It is imperative to consult your institution's specific hazardous waste management plan and to contact your EH&S department for any questions or clarification regarding disposal procedures.
References
Essential Safety and Operational Guide for Handling Proxazole
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Proxazole. The following procedures are based on best practices for managing chemical compounds in a laboratory setting.
Chemical and Physical Properties of this compound
While a specific Safety Data Sheet (SDS) for this compound (CAS #5696-09-3) is not publicly available, the following data has been compiled from various sources. It is imperative to handle this compound with care, assuming it may have hazardous properties.
| Property | Value | Source |
| Chemical Formula | C17H25N3O | [1] |
| Molecular Weight | 287.41 g/mol | [1][2] |
| Appearance | Solid powder | [1] |
| Purity | >98% (or refer to the Certificate of Analysis) | [1] |
| Solubility | Soluble in DMSO | |
| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. |
Personal Protective Equipment (PPE)
Given the lack of specific toxicity data for this compound, a conservative approach to personal protection is mandatory. The following PPE is required at all times when handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (Nitrile) | Double-gloving is recommended. Inspect gloves for any tears or punctures before use and change them immediately if they become contaminated. |
| Eyes/Face | Safety goggles with side shields or a face shield | To protect against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body | Flame-resistant lab coat | Must be fully buttoned to provide maximum protection. |
| Respiratory | Use in a certified chemical fume hood | All handling of this compound powder should occur within a fume hood to minimize inhalation risk. If a fume hood is unavailable or insufficient, a NIOSH-approved respirator may be necessary, which requires a formal respiratory protection program. |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot to protect from spills. |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines a systematic and safe approach to handling this compound in a laboratory setting.
Preparation:
-
Thoroughly review all available safety information for this compound and similar compounds.
-
Don all required PPE as specified in the table above.
-
Ensure that a certified chemical fume hood is operational and the sash is at the appropriate working height.
-
Have spill cleanup materials readily available.
Handling:
-
Conduct all manipulations of solid this compound within the chemical fume hood to control dust and vapors.
-
Avoid the generation of dust when transferring the powder.
-
Use a clean spatula or scoop for transferring the material.
-
Keep containers of this compound tightly closed when not in use.
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Properly dispose of all contaminated waste, including gloves and weighing papers, in a designated hazardous waste container.
-
Wash hands thoroughly after removing gloves.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to ensure environmental safety and regulatory compliance.
Waste Segregation and Containerization:
-
Solid Waste: Unused or waste this compound powder, along with any contaminated disposable materials (e.g., gloves, weighing paper), should be placed in a clearly labeled, sealable container for solid hazardous chemical waste. The container must be made of a material compatible with organic compounds.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for hazardous liquid waste. Do not pour down the drain.
-
Labeling: All waste containers must be labeled "Hazardous Waste" and clearly list "this compound" as a constituent, along with the date of initial waste accumulation.
Storage and Disposal:
-
Store sealed waste containers in a designated satellite accumulation area, away from incompatible chemicals and heat sources.
-
Dispose of all this compound waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. Most pharmaceutical waste is treated by incineration at a permitted facility.
Caption: Workflow for the Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
